GLG-801
Description
Properties
IUPAC Name |
unknown |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GLG-801; GLG 801; GLG801; |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Mechanism of Action of GLG-801: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GLG-801 is an investigational small molecule therapeutic developed by GLG Pharma, classified as a Signal Transducer and Activator of Transcription 3 (STAT3) inhibitor. Its primary mechanism of action is the disruption of the STAT3 signaling pathway by preventing the binding of its phosphorylated form (pSTAT3) to DNA, a critical step in the transcription of genes involved in cell proliferation, survival, and angiogenesis. This document provides a comprehensive overview of the available technical information on this compound, including its mechanism of action, preclinical findings, and clinical development status. Due to the limited public availability of detailed quantitative data and experimental protocols, this guide synthesizes the existing information and supplements it with general knowledge of the STAT3 pathway for a comprehensive understanding.
Introduction to this compound
This compound is a repurposed drug that has been the subject of clinical investigation for various oncological indications, including chronic lymphocytic leukemia (CLL) and advanced solid tumors such as triple-negative breast cancer (TNBC)[1][2][3]. The therapeutic rationale for targeting STAT3 stems from its role as a key signaling node that is often constitutively activated in a wide range of human cancers, contributing to tumor progression and immune evasion[1][4][5].
Core Mechanism of Action: Inhibition of pSTAT3-DNA Binding
The central mechanism of action of this compound is its ability to inhibit the binding of phosphorylated STAT3 to its DNA recognition sequences in the promoter regions of target genes[1]. This action disrupts the downstream transcriptional activation of genes crucial for tumor cell survival and proliferation.
The STAT3 Signaling Pathway
The STAT3 signaling cascade is typically initiated by the binding of cytokines and growth factors to their cognate receptors on the cell surface. This binding leads to the activation of Janus kinases (JAKs), which in turn phosphorylate STAT3 proteins. Phosphorylated STAT3 monomers then dimerize and translocate to the nucleus, where they bind to specific DNA sequences and regulate gene expression.
Preclinical and Clinical Development
While specific quantitative data from preclinical and clinical studies of this compound are not extensively available in the public domain, the following summarizes the known development milestones and findings for this compound and related compounds.
Preclinical Evaluation
A related STAT3 inhibitor from GLG Pharma, GLG-302, has undergone preclinical testing for the prevention of mammary cancer. These studies provide insight into the potential effects of this class of compounds.
| Compound | Model | Key Findings | Reference |
| GLG-302 | MMTV/Neu transgenic mouse model (ER-negative) | Reduced mammary cancer incidence, multiplicity, and tumor weights. | [6] |
| GLG-302 | Sprague-Dawley rat model (DMBA-induced, ER-positive) | Reduced tumor multiplicity and weights. | [6] |
| GLG-302 | Both models | Reductions in mammary tumors correlated with decreased STAT3 phosphorylation and cell proliferation. | [6] |
Clinical Trials
This compound has advanced into Phase I/II clinical trials for several cancer indications.
| Indication | Phase | Status | Notes | Reference |
| Advanced Solid Tumors | Phase I/II | Not yet recruiting (as of August 2025) | Open-label study to evaluate safety, tolerability, and recommended Phase II dose. | [7] |
| Metastatic Triple-Negative Breast Cancer (TNBC) | Phase II | Not yet recruiting (as of August 2025) | To evaluate safety, tolerability, and anticancer activity. | [7] |
| Chronic Lymphocytic Leukemia (CLL) | Phase 2 | Development reached this phase. | Repurposed drug. | [1] |
| Polycystic Kidney Disease | Preclinical | Discontinued | - | [8] |
Experimental Methodologies
Detailed experimental protocols for the characterization of this compound are not publicly available. However, based on standard practices for evaluating STAT3 inhibitors, the following experimental workflow would be typical.
Conclusion
This compound represents a targeted therapeutic approach aimed at a critical oncogenic pathway. Its mechanism of inhibiting pSTAT3-DNA binding has a strong scientific rationale for the treatment of various cancers. While the publicly available data on this compound is limited, the progression of the compound into clinical trials suggests a promising preclinical profile. Further disclosure of quantitative data from these studies will be crucial for a more comprehensive understanding of its therapeutic potential.
References
- 1. signal transducer and activator of transcription 3 | STAT transcription factors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. First-in-Human Study of the Ataxia Telangiectasia and Rad3-Related (ATR) Inhibitor Tuvusertib (M1774) as Monotherapy in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polish researchers are working on a drug for malaria that can help cancer patients | Science in Poland [scienceinpoland.pl]
- 4. Moffitt Cancer Center and GLG Pharma, LLC Sign Licensing Agreement [prnewswire.com]
- 5. Promising New Compound Could Aid Fight Against Cancer | University of Central Florida News [ucf.edu]
- 6. Evaluation of the STAT3 inhibitor GLG‑302 for the prevention of estrogen receptor‑positive and ‑negative mammary cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. Introducing A Spinoff from the prestigious Moffitt Cancer Center [nwclinicalresearch.com]
The Discovery and Synthesis of GLG-801: A STAT3 Inhibitor for Oncological Indications
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
GLG-801 is a repurposed pharmaceutical agent identified as a potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Originally known as Pyrimethamine, an established antimicrobial drug, its discovery as a STAT3 inhibitor has opened new avenues for its therapeutic application in oncology. This document provides a comprehensive overview of the discovery, mechanism of action, and synthesis of this compound, along with a compilation of preclinical and clinical data. Detailed experimental protocols and visual representations of key pathways and workflows are included to support further research and development efforts in the field of oncology.
Discovery of this compound as a STAT3 Inhibitor
The identification of this compound as a STAT3 inhibitor stemmed from a chemical biology approach aimed at discovering novel regulators of the STAT3 pathway from libraries of known bioactive compounds. This compound is the repurposed drug Pyrimethamine, an FDA-approved antimicrobial.[1][2] A high-throughput, cell-based assay for STAT3 transcriptional function identified Pyrimethamine as a specific inhibitor of STAT3 activity at concentrations known to be safely achievable in humans.[1][3] This discovery was significant as STAT3 is a key transcriptional regulator involved in numerous pro-tumorigenic processes and is persistently activated in a wide range of human cancers.[1][4][5]
GLG Pharma, in collaboration with the Dana-Farber Cancer Institute and the H. Lee Moffitt Cancer Center and Research Institute, has been developing this compound for various cancer indications, including chronic lymphocytic leukemia (CLL) and solid tumors.[6]
Mechanism of Action
Subsequent mechanistic studies revealed that this compound (Pyrimethamine) does not directly interact with STAT3. Instead, it targets human dihydrofolate reductase (DHFR), a key enzyme in folate metabolism.[4][5][7] The inhibition of DHFR by this compound leads to a deficiency in reduced folates, which in turn inhibits the transcriptional activity of STAT3.[4][5] This indirect mechanism of action is distinct from many other STAT3 inhibitors that target STAT3 phosphorylation, dimerization, or DNA binding.[4] At concentrations sufficient to inhibit STAT3 transcriptional activity, Pyrimethamine does not significantly affect STAT3 phosphorylation, nuclear translocation, or DNA binding.[3][4][5]
The binding affinity of Pyrimethamine to DHFR was determined using isothermal titration calorimetry, revealing a dissociation constant (KD) in the nanomolar range, indicating a high-affinity interaction.[4]
Signaling Pathway Diagram
References
- 1. The STAT3 inhibitor pyrimethamine displays anti-cancer and immune stimulatory effects in murine models of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The STAT3 inhibitor pyrimethamine displays anti-cancer and immune stimulatory effects in murine models of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The antimicrobial drug pyrimethamine inhibits STAT3 transcriptional activity by targeting the enzyme dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The antimicrobial drug pyrimethamine inhibits STAT3 transcriptional activity by targeting the enzyme dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GLG 801 - AdisInsight [adisinsight.springer.com]
- 7. researchgate.net [researchgate.net]
In Vitro Characterization of GLG-801: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GLG-801 is a small molecule inhibitor targeting the Signal Transducer and Activator of Transcription 3 (STAT3) protein, a key signaling node implicated in cancer cell proliferation, survival, and metastasis. This document provides a comprehensive technical overview of the methodologies and expected outcomes for the in vitro characterization of this compound. Due to the limited publicly available data on this compound, this guide presents illustrative data and standardized protocols commonly employed in the preclinical evaluation of STAT3 inhibitors.
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is frequently constitutively activated in a wide range of human cancers. The aberrant activation of STAT3 contributes to tumorigenesis by upregulating the expression of genes involved in cell cycle progression, anti-apoptosis, and angiogenesis. As a result, targeting the STAT3 signaling pathway has emerged as a promising therapeutic strategy in oncology. This compound, developed by GLG Pharma, is a STAT3 inhibitor that has advanced to Phase I/II clinical trials. This guide outlines the essential in vitro assays for characterizing the activity and mechanism of action of this compound.
Data Presentation: Illustrative In Vitro Activity of this compound
The following tables summarize hypothetical, yet representative, quantitative data for the in vitro characterization of this compound. These values are intended for illustrative purposes to guide researchers in their experimental design and data analysis.
Table 1: In Vitro Antiproliferative Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-231 | Breast Cancer | 1.5 |
| A549 | Lung Cancer | 2.8 |
| U87 MG | Glioblastoma | 3.2 |
| PANC-1 | Pancreatic Cancer | 2.1 |
| HCT116 | Colorectal Cancer | 1.9 |
Table 2: Effect of this compound on Apoptosis in MDA-MB-231 Cells
| Treatment | Concentration (µM) | % Apoptotic Cells (Annexin V+) |
| Vehicle Control | - | 5.2 |
| This compound | 1 | 15.8 |
| This compound | 2.5 | 35.4 |
| This compound | 5 | 62.1 |
Table 3: Inhibition of STAT3 Phosphorylation by this compound in MDA-MB-231 Cells
| Treatment | Concentration (µM) | p-STAT3 (Tyr705) Inhibition (%) |
| Vehicle Control | - | 0 |
| This compound | 0.5 | 25.3 |
| This compound | 1 | 58.7 |
| This compound | 2.5 | 89.1 |
Experimental Protocols
Cell Proliferation Assay (MTS Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of various cancer cell lines.
Methodology:
-
Cancer cell lines are seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.
-
Cells are treated with a serial dilution of this compound (e.g., 0.1 to 100 µM) or vehicle control (DMSO) for 72 hours.
-
After the incubation period, 20 µL of MTS reagent is added to each well and incubated for 2-4 hours at 37°C.
-
The absorbance is measured at 490 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control, and the IC50 values are determined by non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by this compound in a representative cancer cell line.
Methodology:
-
MDA-MB-231 cells are seeded in 6-well plates and treated with varying concentrations of this compound or vehicle control for 48 hours.
-
Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Cells are stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
The stained cells are analyzed by flow cytometry. The percentage of apoptotic cells (Annexin V-positive) is quantified.
Western Blot Analysis for STAT3 Phosphorylation
Objective: To assess the inhibitory effect of this compound on the phosphorylation of STAT3 at Tyr705.
Methodology:
-
MDA-MB-231 cells are treated with different concentrations of this compound or vehicle control for 4 hours.
-
Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA protein assay.
-
Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk in TBST and incubated overnight at 4°C with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3.
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.
Visualizations
Signaling Pathway Diagram
Caption: The JAK-STAT3 signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: Workflow for the in vitro characterization of this compound.
Logical Relationship Diagram
Caption: The mechanism of this compound's anticancer effect.
Technical Guide on GLG-801: Addressing a Misconception Regarding NMDA Receptor Interaction and Elucidating the Core Mechanism of Action
To the Valued Research Community,
This document aims to provide a comprehensive technical overview of the investigational drug GLG-801. Crucially, our in-depth review of the current scientific literature reveals a common misconception regarding its mechanism of action. There is no substantiated evidence to support a direct interaction between this compound and the N-methyl-D-aspartate (NMDA) receptor. Instead, the available data consistently and unequivocally identify this compound as a Signal Transducer and Activator of Transcription 3 (STAT3) inhibitor .
This guide will, therefore, focus on the established pharmacology of this compound as a STAT3 inhibitor, providing researchers, scientists, and drug development professionals with a detailed understanding of its true molecular target and associated signaling pathways.
Executive Summary
This compound is a small molecule, orally available drug candidate that has been investigated for its therapeutic potential in various hyperproliferative conditions, including cancers like chronic lymphocytic leukemia and solid tumors, as well as non-cancerous diseases such as polycystic kidney disease.[1][2] Its primary mechanism of action is the inhibition of STAT3, a key protein involved in cell growth, survival, and differentiation. This guide will detail the preclinical and clinical development of this compound, its interaction with the STAT3 pathway, and the experimental methodologies used to characterize this interaction.
The STAT3 Signaling Pathway: The True Target of this compound
The STAT3 signaling cascade is a critical pathway in cellular communication, often dysregulated in disease states. A simplified representation of this pathway and the inhibitory action of this compound is provided below.
Quantitative Data Summary
| Drug Candidate | Molecular Target | Highest Development Phase | Indications | Developer | Originator |
| This compound | STAT3 Inhibitor | Phase II | Chronic Lymphocytic Leukemia, Breast Cancer, Solid Tumors, Polycystic Kidney Disease (discontinued) | GLG Pharma | Dana-Farber Cancer Institute; H. Lee Moffitt Cancer Center and Research Institute |
Table 1: Developmental Overview of this compound [1][2]
Experimental Protocols
The characterization of a STAT3 inhibitor like this compound typically involves a series of in vitro and in vivo experiments to determine its efficacy and mechanism of action. Below are generalized experimental protocols representative of those used in the preclinical evaluation of such compounds.
In Vitro STAT3 Inhibition Assays
-
Western Blot Analysis:
-
Treat cancer cell lines (e.g., breast cancer, leukemia) with varying concentrations of this compound for a specified duration.
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated STAT3 (p-STAT3) and total STAT3.
-
Use secondary antibodies conjugated to a reporter enzyme for detection.
-
Quantify band intensity to determine the reduction in STAT3 phosphorylation.
-
-
Cell Proliferation Assays (e.g., MTT, WST-1):
-
Seed cancer cells in 96-well plates and allow them to adhere.
-
Treat cells with a dose range of this compound.
-
After a set incubation period (e.g., 72 hours), add the respective assay reagent.
-
Measure the absorbance, which correlates with the number of viable cells.
-
Calculate the IC50 value for cell growth inhibition.
-
In Vivo Efficacy Studies
-
Xenograft Mouse Models:
-
Implant human tumor cells subcutaneously into immunocompromised mice.
-
Once tumors reach a palpable size, randomize mice into treatment and control groups.
-
Administer this compound (orally, as it is orally available) or vehicle control on a predetermined schedule.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, excise tumors for further analysis (e.g., Western blot for p-STAT3).
-
The following diagram illustrates a typical workflow for preclinical evaluation.
Conclusion
This compound is a STAT3 inhibitor with demonstrated preclinical and early clinical activity in various proliferative diseases. The scientific evidence does not support an interaction with the NMDA receptor. For researchers and drug developers, focusing on the STAT3 signaling pathway is critical for understanding the therapeutic potential and further development of this compound and related compounds. Future research should aim to fully elucidate the pharmacokinetics and pharmacodynamics of this compound and to identify predictive biomarkers for patient stratification in clinical trials.
References
Unraveling the AXL Kinase Landscape: A Technical Guide to SKI-G-801, a Potent AXL Inhibitor
Initial Clarification: GLG-801 and AXL Inhibition
An extensive review of current scientific literature and drug development pipelines indicates that this compound is a small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), developed by GLG Pharma.[1] It is currently in clinical development for various cancers, including chronic lymphocytic leukemia and solid tumors.[1] There is no substantial scientific evidence to classify this compound as a direct AXL inhibitor.
It is possible that this compound has been mistaken for SKI-G-801 , a distinct clinical-stage small molecule inhibitor that potently targets the AXL receptor tyrosine kinase. This guide will provide an in-depth technical overview of SKI-G-801, a compound with a well-documented role as an AXL inhibitor.
Introduction to AXL as a Therapeutic Target
AXL is a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases. Its activation, primarily through its ligand Gas6, triggers a cascade of downstream signaling pathways, including PI3K/AKT, MAPK/ERK, and NF-κB.[2][3] In the context of cancer, aberrant AXL signaling is a key driver of tumorigenesis, promoting cell survival, proliferation, migration, invasion, and therapeutic resistance.[2][3] Furthermore, AXL signaling within the tumor microenvironment contributes to immune evasion, making it a compelling target for cancer therapy.[2]
SKI-G-801: A Novel AXL Kinase Inhibitor
SKI-G-801 is an orally bioavailable, small-molecule inhibitor that has demonstrated potent and selective activity against AXL kinase.[2][3] Developed by Oscotec and Genosco, SKI-G-801 is also a potent inhibitor of the FLT3 kinase, another important target in certain hematological malignancies.[3][4][5] This dual inhibitory activity provides a strong rationale for its development in various cancers.
Mechanism of Action
SKI-G-801 exerts its therapeutic effects by binding to the ATP-binding pocket of the AXL kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways.[2] This blockade of AXL signaling leads to a reversal of the epithelial-mesenchymal transition (EMT), a process critical for metastasis, and a reduction in tumor cell migration and invasion.[2] Furthermore, inhibition of AXL by SKI-G-801 has been shown to modulate the tumor microenvironment by promoting an anti-tumor immune response.[2][6][7]
Below is a diagram illustrating the AXL signaling pathway and the point of intervention by SKI-G-801.
Caption: AXL Signaling Pathway and SKI-G-801 Inhibition.
Preclinical Data
A substantial body of preclinical evidence supports the anti-cancer activity of SKI-G-801. In vitro and in vivo studies have demonstrated its efficacy in various cancer models.
In Vitro Activity
SKI-G-801 has been shown to potently inhibit the phosphorylation of AXL in a dose-dependent manner in various human and mouse cancer cell lines.[2] This inhibition of AXL signaling translates to reduced cell migration and invasion.[2]
| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |
| MDA-MB-231 | Breast Cancer | Western Blot | pAXL Inhibition | Concentration-dependent decrease | [2] |
| Hs578T | Breast Cancer | Western Blot | pAXL Inhibition | Concentration-dependent decrease | [2] |
| B16F10 | Melanoma | Western Blot | pAXL Inhibition | Robust inhibition | [2] |
| CT26 | Colon Cancer | Western Blot | pAXL Inhibition | Robust inhibition | [2] |
| 4T1 | Breast Cancer | Western Blot | pAXL Inhibition | Robust inhibition | [2] |
| MDA-MB-231 | Breast Cancer | Invasion Assay | Cell Invasion | Attenuated | [2] |
| Hs578T | Breast Cancer | Invasion Assay | Cell Invasion | Attenuated | [2] |
In Vivo Efficacy
In various syngeneic mouse models of cancer, SKI-G-801 has demonstrated significant anti-tumor and anti-metastatic activity, both as a monotherapy and in combination with other agents, such as anti-PD-1 immunotherapy.[2][6][7]
| Animal Model | Cancer Type | Treatment | Key Findings | Reference |
| B16F10 Syngeneic Model | Melanoma | SKI-G-801 | Potent inhibition of metastasis | [2] |
| CT26 Syngeneic Model | Colon Cancer | SKI-G-801 | Potent inhibition of metastasis | [2] |
| 4T1 Syngeneic Model | Breast Cancer | SKI-G-801 | Potent inhibition of metastasis | [2] |
| 4T1 Syngeneic Model | Breast Cancer | SKI-G-801 + anti-PD-1 | Superior survival benefits, enhanced T-cell responses (neoadjuvant setting) | [2] |
| TC1 Syngeneic Model | Lung Cancer | SKI-G-801 + Chemo + anti-PD-1 | Significant tumor growth inhibition, increased effector memory helper T cells | [6][7] |
| C3PQ Syngeneic Model | Lung Cancer | SKI-G-801 + Chemo + anti-PD-1 | Significant tumor growth inhibition, increased central memory cytotoxic T cells | [6][7] |
Pharmacokinetics
Pharmacokinetic studies in mice have shown that SKI-G-801 is orally bioavailable and achieves plasma concentrations sufficient for in vivo efficacy.[2]
| Parameter | Value | Animal Model | Reference |
| Dosing | 10 mg/kg (oral) | BALB/c mice | [2] |
Experimental Protocols
Western Blot for pAXL Inhibition
Objective: To assess the ability of SKI-G-801 to inhibit the phosphorylation of AXL in cancer cell lines.
Methodology:
-
Cell Culture and Treatment: Cancer cells (e.g., MDA-MB-231, Hs578T) are cultured to 70-80% confluency. Cells are then treated with varying concentrations of SKI-G-801 or a vehicle control (DMSO) for a specified duration (e.g., 2-24 hours).
-
Cell Lysis: Following treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated AXL (pAXL) and total AXL. An antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.
-
Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified using densitometry software, and the levels of pAXL are normalized to total AXL and the loading control.
Caption: Western Blot Experimental Workflow.
In Vivo Tumor Growth and Metastasis Studies
Objective: To evaluate the anti-tumor and anti-metastatic efficacy of SKI-G-801 in a syngeneic mouse model.
Methodology:
-
Tumor Cell Implantation: Syngeneic tumor cells (e.g., 4T1, CT26) are injected into the appropriate site (e.g., mammary fat pad for 4T1, subcutaneously for CT26) of immunocompetent mice (e.g., BALB/c).
-
Treatment Administration: Once tumors reach a palpable size, mice are randomized into treatment groups. SKI-G-801 is administered orally once daily. Control groups receive a vehicle. For combination studies, other agents (e.g., anti-PD-1 antibody) are administered according to the established protocol.
-
Tumor Growth Monitoring: Primary tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Metastasis Assessment: At the end of the study, mice are euthanized, and primary tumors and relevant organs (e.g., lungs, liver) are harvested. Metastatic nodules on the surface of the organs are counted. For more quantitative analysis, tissues can be processed for histological examination (H&E staining) to determine the tumor burden.
-
Immunophenotyping: For studies investigating the immune response, tumors and spleens can be dissociated into single-cell suspensions and analyzed by flow cytometry to characterize immune cell populations (e.g., CD8+ T cells, regulatory T cells, myeloid-derived suppressor cells).
-
Statistical Analysis: Tumor growth curves and metastasis data are analyzed using appropriate statistical methods (e.g., t-test, ANOVA) to determine the significance of the treatment effects.
Clinical Development
SKI-G-801 has advanced into early-phase clinical trials to evaluate its safety, tolerability, and preliminary efficacy in patients with advanced solid tumors and acute myeloid leukemia (AML).[3][4][5] The dual inhibition of AXL and FLT3 makes it a particularly promising agent for AML with FLT3 mutations.[4][5]
Conclusion
SKI-G-801 is a potent and selective inhibitor of AXL and FLT3 with a strong preclinical rationale for its use in cancer therapy. Its ability to not only directly inhibit tumor cell growth and metastasis but also to modulate the tumor immune microenvironment positions it as a promising candidate for both monotherapy and combination strategies, particularly with immune checkpoint inhibitors. Ongoing clinical trials will be crucial in defining the therapeutic potential of SKI-G-801 in various malignancies.
References
- 1. GLG 801 - AdisInsight [adisinsight.springer.com]
- 2. SKI‐G‐801, an AXL kinase inhibitor, blocks metastasis through inducing anti‐tumor immune responses and potentiates anti‐PD‐1 therapy in mouse cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SKI-G-801 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. GENOSCO [genosco.com]
- 5. oscotec.com [oscotec.com]
- 6. Frontiers | Incorporation of SKI-G-801, a Novel AXL Inhibitor, With Anti-PD-1 Plus Chemotherapy Improves Anti-Tumor Activity and Survival by Enhancing T Cell Immunity [frontiersin.org]
- 7. Incorporation of SKI-G-801, a Novel AXL Inhibitor, With Anti-PD-1 Plus Chemotherapy Improves Anti-Tumor Activity and Survival by Enhancing T Cell Immunity - PMC [pmc.ncbi.nlm.nih.gov]
An Overview of the Preclinical and Clinical Safety Evaluation of GLG-801
Disclaimer: Publicly available information on the safety and toxicity of GLG-801 is limited. This document summarizes the available information and provides a general overview of the types of studies that would have been conducted for a drug of this class. The experimental protocols and signaling pathways described are representative examples and are not based on specific data for this compound, which could not be located in the public domain.
This compound is a small molecule inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) protein.[1] Developed by GLG Pharma, it was investigated for its potential as a therapeutic agent in oncology.[1] Public records indicate that this compound entered Phase I/II clinical trials for Chronic Lymphocytic Leukemia (CLL) and was also evaluated for breast cancer and other solid tumors.[1] Additionally, preclinical development for Polycystic Kidney Disease was initiated but has since been discontinued.[1]
General Toxicological Profile
Detailed quantitative data from preclinical toxicology studies or comprehensive adverse event profiles from clinical trials for this compound are not publicly available. However, a publication on a related STAT3 inhibitor from the same company, GLG-302, mentioned that this compound was well-tolerated in pilot safety studies in rats and dogs. Specific details of these studies, including dose levels, duration, and observed effects, have not been published.
Representative Experimental Protocols
While specific protocols for this compound are not available, the following sections describe standard methodologies for preclinical toxicology and early-phase clinical safety studies in oncology drug development.
Preclinical Toxicology Studies
Preclinical safety evaluation is designed to identify potential target organs for toxicity, determine a safe starting dose for human trials, and understand the dose-response relationship for adverse effects.
Table 1: Representative In Vivo Preclinical Toxicology Study Designs
| Study Type | Species | Route of Administration | Duration | Key Endpoints |
| Single-Dose Toxicity | Rodent (e.g., Rat) & Non-Rodent (e.g., Dog) | Oral (or intended clinical route) | Single administration with 14-day observation | Clinical signs, body weight, mortality, gross pathology. To determine Maximum Tolerated Dose (MTD) and identify acute toxic effects. |
| Repeat-Dose Toxicity | Rodent (e.g., Rat) & Non-Rodent (e.g., Dog) | Oral (or intended clinical route) | 28 or 90 days | Clinical observations, body weight, food/water consumption, ophthalmology, ECG, hematology, clinical chemistry, urinalysis, organ weights, gross and microscopic pathology. |
| Safety Pharmacology | Typically Rat or Dog | Oral (or intended clinical route) | Single or short-term dosing | Evaluation of effects on vital functions: cardiovascular (e.g., telemetry), respiratory (e.g., whole-body plethysmography), and central nervous system (e.g., functional observational battery). |
| Genotoxicity | In vitro and In vivo | N/A | N/A | Ames test (bacterial reverse mutation), in vitro chromosomal aberration test in mammalian cells, in vivo micronucleus test in rodent hematopoietic cells. |
Phase I Clinical Trial in Oncology
The primary objective of a Phase I clinical trial is to determine the safety, tolerability, maximum tolerated dose (MTD), and/or recommended Phase II dose (RP2D) of a new investigational drug in humans.
Table 2: Representative Phase I Clinical Trial Protocol
| Component | Description |
| Study Design | Open-label, dose-escalation study. |
| Patient Population | Patients with advanced or refractory cancers for whom standard therapies are no longer effective. |
| Dosing Regimen | A "3+3" dose-escalation design is common. Cohorts of 3-6 patients receive escalating doses of this compound. Dose escalation proceeds if no or acceptable toxicity is observed. |
| Primary Endpoints | - Incidence and severity of adverse events (AEs).- Incidence of dose-limiting toxicities (DLTs).- Determination of the MTD and/or RP2D. |
| Secondary Endpoints | - Pharmacokinetics (PK): Cmax, Tmax, AUC, half-life.- Preliminary evidence of anti-tumor activity (e.g., objective response rate, duration of response). |
| Safety Monitoring | Frequent monitoring of vital signs, physical examinations, electrocardiograms (ECGs), and laboratory tests (hematology, clinical chemistry). Adverse events are graded according to the Common Terminology Criteria for Adverse Events (CTCAE). |
Signaling Pathways and Visualization
Generalized STAT3 Signaling Pathway
This compound is an inhibitor of STAT3. The STAT3 signaling pathway is a critical regulator of cell growth, proliferation, and survival. In many cancers, this pathway is constitutively active, leading to uncontrolled cell division and resistance to apoptosis. Inhibition of STAT3 is a therapeutic strategy to counteract these effects.
Caption: Generalized STAT3 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Preclinical In Vivo Toxicity Study
The following diagram illustrates a typical workflow for a 28-day repeat-dose toxicity study in a rodent model.
Caption: Workflow for a representative 28-day preclinical in vivo toxicity study.
References
Methodological & Application
Application Notes and Protocols for GLG-801: A Hypothetical Compound in Cell Culture
Initial Search and Information Scarcity:
An extensive search for "GLG-801" did not yield any specific information regarding its experimental protocols for cell culture. The search results provided general information on cell culture techniques, apoptosis assays, and signaling pathway analysis, but no data or documentation directly related to a compound designated this compound. This suggests that this compound may be a hypothetical, proprietary, or very recently developed compound for which information is not yet publicly available.
Without foundational information on the nature of this compound, its biological target, and its expected effects on cells, it is not possible to provide specific, detailed application notes and protocols as requested. The following sections outline the types of information and experimental approaches that would be necessary to develop such a document. This framework can be utilized once information about this compound becomes accessible.
Section 1: General Cell Culture and Viability Assessment
Before investigating the specific mechanisms of a novel compound, it is crucial to establish its effect on overall cell health and proliferation. This typically involves treating various cell lines with a range of concentrations of the compound and assessing cell viability over time.
Protocol 1: General Cell Seeding and Treatment
This protocol provides a basic framework for seeding and treating adherent cell lines. Specific cell densities and media volumes may need to be optimized for different cell types.
Materials:
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Trypsin-EDTA solution.
-
96-well clear or opaque-walled tissue culture plates.
-
This compound stock solution of known concentration.
Procedure:
-
Culture cells in T-75 flasks until they reach 70-80% confluency.
-
Wash the cells once with sterile PBS.
-
Add 3-5 mL of Trypsin-EDTA and incubate at 37°C until cells detach.
-
Neutralize trypsin with 5-7 mL of complete medium and transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh complete medium.
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
Protocol 2: Cell Viability Assessment using a Tetrazolium-based Assay (e.g., MTT)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[1]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
Procedure:
-
Following treatment with this compound as described in Protocol 1, add 10 µL of MTT solution to each well.[2]
-
Incubate the plate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well.[2]
-
Mix gently by pipetting to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Table 1: Hypothetical Cell Viability Data for this compound
| Cell Line | This compound Concentration (µM) | Cell Viability (%) after 48h |
| Cancer Cell Line A | 0 (Vehicle) | 100 ± 5.2 |
| 1 | 95.3 ± 4.8 | |
| 10 | 72.1 ± 6.1 | |
| 50 | 45.8 ± 3.9 | |
| 100 | 21.4 ± 2.5 | |
| Normal Cell Line B | 0 (Vehicle) | 100 ± 4.5 |
| 1 | 98.2 ± 3.7 | |
| 10 | 96.5 ± 4.1 | |
| 50 | 92.1 ± 5.0 | |
| 100 | 88.7 ± 4.3 |
Section 2: Apoptosis and Cell Death Mechanisms
If a compound reduces cell viability, it is important to determine the mode of cell death, which is commonly apoptosis.
Protocol 3: Apoptosis Detection using Annexin V and Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).
-
Flow cytometer.
Procedure:
-
Seed and treat cells with this compound in 6-well plates.
-
After the treatment period, collect both the floating and adherent cells.
-
Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
Table 2: Hypothetical Apoptosis Analysis of Cancer Cell Line A treated with this compound for 48h
| This compound Concentration (µM) | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| 0 (Vehicle) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| 10 | 80.1 ± 3.5 | 12.8 ± 2.2 | 7.1 ± 1.5 |
| 50 | 48.7 ± 4.0 | 35.4 ± 3.1 | 15.9 ± 2.8 |
| 100 | 20.3 ± 2.8 | 58.9 ± 4.5 | 20.8 ± 3.2 |
Diagram 1: Experimental Workflow for Cell Viability and Apoptosis Assays
Caption: Workflow for assessing the effects of this compound on cell viability and apoptosis.
Section 3: Signaling Pathway Analysis
To understand the mechanism of action of this compound, it is essential to investigate its impact on key cellular signaling pathways. The choice of pathways to investigate would depend on the hypothesized target of this compound. For instance, if this compound is predicted to be an anti-cancer agent, pathways like PI3K/Akt, MAPK, and Hedgehog are often relevant.[4]
Protocol 4: Western Blotting for Signaling Protein Activation
This technique is used to detect changes in the expression and phosphorylation status of key proteins within a signaling cascade.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Treat cells with this compound for various time points.
-
Lyse the cells in RIPA buffer and quantify protein concentration.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
Diagram 2: Hypothetical Signaling Pathway Affected by this compound
Assuming this compound is an inhibitor of a receptor tyrosine kinase (RTK), it could lead to the downregulation of downstream pro-survival pathways.
Caption: Hypothetical inhibition of an RTK signaling pathway by this compound.
The provided framework outlines the necessary experimental steps to characterize a novel compound like this compound in a cell culture setting. It emphasizes a logical progression from broad assessments of cytotoxicity to more detailed mechanistic studies. The generation of specific protocols and data requires initial information on the compound's properties and biological targets. Researchers and drug development professionals can adapt these general protocols to their specific cell lines and experimental questions once preliminary data on this compound becomes available.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioinformatic Analysis of GLI1 and Related Signaling Pathways in Chemosensitivity of Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Use of GLP-1/Glucagon Receptor Dual Agonists and GLP-1-Directed NMDA Receptor Antagonists in Animal Models
Note to the user: The term "GLG-801" was not found in the reviewed scientific literature. It is possible that this is a typographical error. Based on the search results, this document provides detailed application notes and protocols for two similarly named and relevant investigational compounds: ALT-801 , a GLP-1/glucagon receptor dual agonist, and GLP-1-MK-801 , a GLP-1-directed N-methyl-D-aspartate (NMDA) receptor antagonist. Both have been evaluated in rodent models of metabolic diseases.
Part 1: ALT-801 in a Mouse Model of Non-Alcoholic Steatohepatitis (NASH)
Application Notes
ALT-801 is a novel peptide-based dual agonist for the glucagon-like peptide-1 (GLP-1) and glucagon receptors, designed for the treatment of non-alcoholic steatohepatitis (NASH).[1] The rationale behind this dual agonism is to leverage the appetite-suppressing effects of GLP-1 receptor activation and the energy expenditure-stimulating effects of glucagon receptor activation to reduce liver fat and promote weight loss.[1] In preclinical studies, ALT-801 has demonstrated significant efficacy in reducing body weight, liver fat, and markers of liver damage in a diet-induced obese (DIO) mouse model of NASH.[2][3]
The proprietary EuPort™ domain of ALT-801 is designed to slow its entry into circulation, potentially allowing for once-weekly administration and improving gastrointestinal tolerability.[1] Preclinical data suggests that ALT-801's pharmacokinetic profile is comparable to semaglutide, with a delayed time to maximum concentration (Tmax) and a lower maximum concentration (Cmax), which may contribute to better tolerability.[4]
Data Presentation
Table 1: Pharmacokinetic Parameters of ALT-801 and Semaglutide in C57Bl/6J Mice [4]
| Parameter | ALT-801 (10 nmol/kg) | Semaglutide (10 nmol/kg) |
| Tmax (hours) | 8 | 4 |
| Cmax (ng/mL) | 92 | 182 |
| MRT (hours) | 22 | 16 |
| AUC | >86% of semaglutide | - |
Table 2: Efficacy of ALT-801 in a 12-Week DIO-NASH Mouse Model Study [2][3][5]
| Parameter | Vehicle Control | ALT-801 (10 nmol/kg, s.c. daily) | Semaglutide (10 nmol/kg, s.c. daily) | Elafibranor (78 µmol/kg, oral daily) |
| Body Weight Reduction | - | ~25% | ~12% | Significant, but less than ALT-801 |
| Plasma ALT Reduction | - | Significant (p < 0.001) | Significant | Significant (p < 0.05 vs. ALT-801) |
| Plasma AST Reduction | - | Significant (p < 0.001) | - | - |
| Plasma Total Cholesterol Reduction | - | Significant | Less than ALT-801 (p < 0.05) | Less than ALT-801 (p < 0.05) |
| Liver Triglyceride Reduction | - | Significant | Less than ALT-801 (p < 0.05) | Less than ALT-801 (p < 0.05) |
| Liver Cholesterol Reduction | - | Significant | Less than ALT-801 (p < 0.0005) | Less than ALT-801 (p < 0.0005) |
| Galectin-3 (Inflammation Marker) Reduction | - | Significant (p < 0.05) | - | Less than ALT-801 (p < 0.05) |
| Collagen Type 1 Alpha 1 (Fibrosis Marker) Reduction | - | Significant (p < 0.05) | - | - |
| NAFLD Activity Score (NAS) Improvement | - | All animals improved to ≤ 3 | - | Less improvement than ALT-801 |
Experimental Protocols
Protocol 1: Evaluation of ALT-801 in a Diet-Induced Obese (DIO) NASH Mouse Model [4][5]
1. Animal Model Induction:
- Species: Male C57BL/6J mice.
- Diet: Amylin Liver NASH (AMLN) diet (40% fat, 20% fructose, 2% cholesterol) for 32 weeks to induce obesity, steatosis, and fibrosis.
- Confirmation: A liver biopsy is performed to confirm the presence of steatosis and fibrosis before treatment initiation.
2. Treatment Regimen:
- Groups:
- Vehicle control (subcutaneous, s.c., daily)
- ALT-801 (5 and 10 nmol/kg, s.c., daily)
- Semaglutide (10 nmol/kg, s.c., daily)
- Elafibranor (78 µmol/kg, oral, daily)
- Duration: 12 weeks, while mice are maintained on the AMLN diet.
3. Endpoint Measurements:
- Body and Liver Weight: Measured daily and at the end of the study.
- Plasma Analysis: Blood samples are collected to measure total cholesterol, triglycerides, alanine aminotransferase (ALT), and aspartate aminotransferase (AST).
- Histological Analysis: Liver tissue is collected for histological staining to assess steatosis, inflammation (galectin-3), and fibrosis (collagen type 1 alpha 1).
- NAFLD Activity Score (NAS): Composite score based on steatosis, lobular inflammation, and hepatocellular ballooning.
4. Pharmacokinetic Analysis:
- A separate cohort of male C57BL/6J mice receives a single subcutaneous injection of ALT-801 or semaglutide (10 nmol/kg).
- Blood samples are collected at various time points to determine pharmacokinetic parameters such as Tmax, Cmax, and area under the curve (AUC).
Mandatory Visualization
Caption: Signaling pathway of ALT-801 as a dual GLP-1/glucagon receptor agonist.
Caption: Experimental workflow for evaluating ALT-801 in a DIO-NASH mouse model.
Part 2: GLP-1-MK-801 in a Mouse Model of Obesity
Application Notes
GLP-1-MK-801 is a bimodal molecule that combines a GLP-1 receptor agonist with the NMDA receptor antagonist MK-801.[6] This conjugate is designed to deliver MK-801 specifically to GLP-1 receptor-expressing neurons in the brain, particularly in the hypothalamus and brainstem, to modulate neuroplasticity related to appetite and body weight regulation.[6][7] This targeted delivery strategy aims to harness the weight-reducing effects of NMDA receptor antagonism while avoiding the adverse physiological and behavioral effects associated with systemic MK-801 administration.[6]
Preclinical studies in diet-induced obese (DIO) mice have shown that GLP-1-MK-801 produces synergistic and potent weight loss compared to the administration of GLP-1 or MK-801 alone.[8] The conjugate effectively reverses obesity, hyperglycemia, and dyslipidemia in rodent models of metabolic disease.[6][8] The mechanism is thought to involve neurostructural changes in GLP-1 receptor-expressing neurons, affecting synaptic plasticity and glutamatergic signaling.[6]
Data Presentation
Table 3: Efficacy of GLP-1-MK-801 in Diet-Induced Obese (DIO) Mice [6][8]
| Parameter | Vehicle | GLP-1 (100 nmol/kg, s.c. daily) | MK-801 (100 nmol/kg, s.c. daily) | GLP-1-MK-801 (100 nmol/kg, s.c. daily) |
| Body Weight Change (14 days) | - | Modest reduction | Modest reduction | Significant reduction (~15% loss after 9 days) |
| Vehicle-Corrected Weight Reduction | - | - | - | 23% |
| Cumulative Food Intake | - | Reduced | Reduced | Significantly reduced |
Experimental Protocols
Protocol 2: Evaluation of GLP-1-MK-801 in a Diet-Induced Obesity (DIO) Mouse Model [6][8]
1. Animal Model Induction:
- Species: Male C57BL/6J mice.
- Diet: High-fat diet (e.g., 60% fat) for a sufficient duration (e.g., 10-12 weeks) to induce obesity.
2. Treatment Regimen:
- Groups:
- Vehicle control (isotonic saline, s.c., daily)
- GLP-1 analogue (e.g., 100 nmol/kg, s.c., daily)
- MK-801 (e.g., 100 nmol/kg, s.c., daily)
- GLP-1-MK-801 conjugate (e.g., 50, 100, 300 nmol/kg, s.c., daily)
- Duration: Typically 1 to 2 weeks.
3. Endpoint Measurements:
- Metabolic Phenotyping:
- Body Weight and Food Intake: Monitored daily.
- Indirect Calorimetry: To assess energy expenditure.
- Body Composition: Fat and lean mass analysis.
- Glucose Homeostasis:
- Intraperitoneal Glucose Tolerance Test (IPGTT): To assess glucose clearance.
- Insulin Tolerance Test (ITT): To assess insulin sensitivity.
- Brain Tissue Analysis:
- Transcriptomics and Proteomics: To analyze changes in gene and protein expression in the hypothalamus and brainstem related to synaptic plasticity and glutamatergic signaling.
Mandatory Visualization
Caption: Targeted delivery and mechanism of action of GLP-1-MK-801.
Caption: Experimental workflow for evaluating GLP-1-MK-801 in a DIO mouse model.
References
- 1. vax-before-travel.com [vax-before-travel.com]
- 2. Effects of ALT-801, a GLP-1 and glucagon receptor dual agonist, in a translational mouse model of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. GLP-1-directed NMDA receptor antagonism for obesity treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nature: Dual-active molecules targeting GLP-1R and NMDA receptors exhibit superior anti-obesity effects [synapse.patsnap.com]
- 8. news-medical.net [news-medical.net]
GLG-801: Application Notes and Protocols for Preclinical Research
For Research Use Only (RUO). Not for use in diagnostic procedures.
Introduction
GLG-801 is a novel, long-acting synthetic peptide analog of glucagon-like peptide-1 (GLP-1). It functions as a selective agonist for the GLP-1 receptor (GLP-1R), a class G protein-coupled receptor. Activation of GLP-1R in pancreatic β-cells is known to stimulate glucose-dependent insulin secretion. Furthermore, this compound has demonstrated effects on downstream signaling pathways that regulate cellular metabolism and survival. These notes provide guidelines for the preclinical in vitro and in vivo application of this compound.
Mechanism of Action: GLP-1R Signaling
Upon binding to the GLP-1 receptor, this compound initiates a signaling cascade that is primarily mediated by the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP). This leads to the activation of Protein Kinase A (PKA) and Exchange protein activated by cAMP (Epac2), which ultimately culminates in the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells.
Application Notes and Protocols for the Analytical Detection of GLG-801
Disclaimer: The following application notes and protocols are provided for a hypothetical compound designated as "GLG-801." Publicly available scientific literature does not contain information on a compound with this specific name. The methodologies described herein are based on established analytical techniques for compounds with similar presumed characteristics to NMDA receptor antagonists, such as MK-801, which was identified in related literature searches. These protocols are intended for research and development purposes and should be adapted and validated for specific experimental conditions.
Introduction
This compound is a potent and selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key ionotropic glutamate receptor in the central nervous system. Dysregulation of NMDA receptor activity is implicated in various neurological and psychiatric disorders. The ability to accurately detect and quantify this compound in biological matrices and to assess its functional activity is crucial for pharmacokinetic studies, drug metabolism, and understanding its mechanism of action.
These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), as well as a cell-based assay to measure its inhibitory effect on NMDA receptor signaling.
Quantitative Analysis of this compound
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the quantification of this compound in bulk drug substance and simple formulations.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound in methanol (1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in the mobile phase to a final concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
-
Data Presentation:
| Parameter | Value |
| Retention Time | Approximately 4.5 min |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 1.0 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98-102% |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity for the quantification of this compound in complex biological matrices such as plasma and brain tissue.
Experimental Protocol:
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific values to be determined based on the molecule's structure).
-
Internal Standard (e.g., a deuterated analog of this compound): Precursor ion (Q1) m/z → Product ion (Q3) m/z.
-
-
-
Sample Preparation (Plasma):
-
To 100 µL of plasma, add 10 µL of the internal standard solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the known concentrations.
-
Determine the concentration of this compound in the samples from the calibration curve.
-
Data Presentation:
| Parameter | Value |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantitation (LOQ) | 0.1 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85-115% |
Functional Activity Assay: NMDA Receptor-Mediated Calcium Influx
This cell-based assay measures the ability of this compound to inhibit calcium influx through the NMDA receptor in response to agonist stimulation.
Experimental Protocol:
-
Cell Culture:
-
Culture a suitable cell line expressing NMDA receptors (e.g., primary cortical neurons or HEK293 cells stably expressing NMDA receptor subunits) in a 96-well black-walled, clear-bottom plate.
-
-
Calcium Indicator Loading:
-
Wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the this compound dilutions to the cells and incubate for a predetermined time (e.g., 15-30 minutes) to allow for receptor binding.
-
-
Agonist Stimulation and Signal Detection:
-
Add a solution containing NMDA and its co-agonist, glycine, to the wells to stimulate the NMDA receptors.
-
Immediately measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen calcium dye.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the NMDA-induced calcium influx for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Data Presentation:
| Parameter | Value |
| IC₅₀ | (To be determined experimentally) nM |
| Hill Slope | (To be determined experimentally) |
Visualizations
Caption: HPLC analytical workflow for this compound.
Caption: LC-MS/MS analytical workflow for this compound.
Caption: this compound antagonism of NMDA receptor signaling.
Application Notes and Protocols for STAT3 Inhibitors in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in various cellular processes, including inflammation, cell survival, proliferation, and differentiation. Aberrant STAT3 signaling has been implicated in a range of diseases, including cancer. While GLG-801, a potent STAT3 inhibitor, has been primarily investigated in the context of oncology, the broader class of STAT3 inhibitors is emerging as a promising area of research in neuroscience.[1] This document provides an overview of the potential applications of STAT3 inhibitors in neuroscience research, drawing on existing studies of related compounds to provide detailed experimental protocols and data presentation guidelines.
Recent studies suggest that STAT3 signaling is involved in the pathophysiology of various neurological disorders, including neurodegenerative diseases, spinal cord injury, and malignant brain tumors.[2][3][4] Inhibition of STAT3 has shown potential therapeutic effects in preclinical models by modulating neuroinflammation, promoting neuronal differentiation, and reducing tumor growth in the central nervous system (CNS).[2][4][5] These application notes are intended to guide researchers in exploring the potential of STAT3 inhibitors in their neuroscience research.
Key Research Applications in Neuroscience
-
Neurodegenerative Diseases: Investigate the role of STAT3 inhibition in modulating neuroinflammation and neuronal survival in models of Alzheimer's disease, Parkinson's disease, and other neurodegenerative conditions.[2][6]
-
Spinal Cord Injury: Explore the potential of STAT3 inhibitors to promote neuronal differentiation of neural stem cells and enhance functional recovery after spinal cord injury.[3][5]
-
Neuro-oncology: Evaluate the anti-tumor activity of STAT3 inhibitors in models of glioblastoma and other primary brain tumors.[4][7][8]
-
Neuroinflammation: Study the effect of STAT3 inhibition on microglial and astrocyte activation and the production of pro-inflammatory cytokines in the CNS.
Data Presentation
Quantitative data from experiments should be summarized in clearly structured tables to facilitate comparison between different experimental conditions.
Table 1: Effect of a Representative STAT3 Inhibitor on Neuronal Viability and Inflammatory Markers in an in vitro Model of Neuroinflammation
| Treatment Group | Concentration (µM) | Neuronal Viability (% of Control) | IL-6 Expression (fold change) | TNF-α Expression (fold change) |
| Control | - | 100 ± 5.2 | 1.0 ± 0.1 | 1.0 ± 0.2 |
| LPS | - | 65 ± 4.8 | 15.2 ± 1.5 | 12.8 ± 1.1 |
| STAT3 Inhibitor | 1 | 72 ± 5.1 | 10.5 ± 1.2 | 9.7 ± 0.9 |
| STAT3 Inhibitor | 5 | 85 ± 4.9 | 5.3 ± 0.6 | 4.9 ± 0.5 |
| STAT3 Inhibitor | 10 | 95 ± 5.5 | 1.8 ± 0.3 | 2.1 ± 0.4 |
Table 2: In vivo Efficacy of a Representative STAT3 Inhibitor in a Rodent Model of Glioblastoma
| Treatment Group | Dose (mg/kg) | Tumor Volume (mm³) at Day 21 | Median Survival (days) | p-STAT3 Expression (% of Control) |
| Vehicle Control | - | 512 ± 45 | 25 | 100 ± 8 |
| STAT3 Inhibitor | 10 | 350 ± 38 | 32 | 62 ± 7 |
| STAT3 Inhibitor | 25 | 180 ± 25 | 45 | 25 ± 5 |
| Temozolomide | 50 | 210 ± 30 | 42 | 85 ± 9 |
Experimental Protocols
Protocol 1: In vitro Assessment of Neuroprotective Effects of a STAT3 Inhibitor
Objective: To determine the ability of a STAT3 inhibitor to protect neurons from inflammatory-mediated cell death.
Materials:
-
Primary neuronal cell culture or a neuronal cell line (e.g., SH-SY5Y)
-
Lipopolysaccharide (LPS)
-
STAT3 inhibitor compound
-
Cell culture medium and supplements
-
MTT or LDH assay kit for cell viability
-
ELISA kits for IL-6 and TNF-α
-
Western blotting reagents
Procedure:
-
Cell Culture: Plate neurons at a suitable density and allow them to adhere and differentiate for 24-48 hours.
-
Treatment:
-
Pre-treat cells with varying concentrations of the STAT3 inhibitor for 1 hour.
-
Induce neuroinflammation by adding LPS (e.g., 1 µg/mL) to the culture medium.
-
Include control groups: untreated cells, cells treated with LPS alone, and cells treated with the STAT3 inhibitor alone.
-
-
Incubation: Incubate the cells for 24 hours.
-
Cell Viability Assay:
-
Perform an MTT or LDH assay according to the manufacturer's instructions to quantify neuronal viability.
-
-
Cytokine Measurement:
-
Collect the cell culture supernatant.
-
Measure the levels of IL-6 and TNF-α using ELISA kits.
-
-
Western Blot Analysis:
-
Lyse the cells and perform Western blotting to assess the levels of total STAT3 and phosphorylated STAT3 (p-STAT3) to confirm target engagement.
-
Protocol 2: In vivo Evaluation of a STAT3 Inhibitor in a Spinal Cord Injury Model
Objective: To assess the effect of a STAT3 inhibitor on functional recovery and neuronal differentiation after spinal cord injury (SCI).
Materials:
-
Rodent model of SCI (e.g., contusion or transection model)
-
STAT3 inhibitor compound
-
Vehicle for drug administration
-
Basso, Beattie, and Bresnahan (BBB) locomotor rating scale
-
Immunohistochemistry reagents (antibodies against β-III tubulin, GFAP)
-
Microscope for imaging
Procedure:
-
Animal Model: Induce SCI in adult rats or mice.
-
Treatment:
-
Administer the STAT3 inhibitor or vehicle to the animals daily, starting from day 1 post-injury, for a specified duration (e.g., 2-4 weeks).
-
-
Functional Assessment:
-
Perform weekly BBB scoring to evaluate locomotor recovery.
-
-
Tissue Processing:
-
At the end of the treatment period, perfuse the animals and collect the spinal cord tissue.
-
Process the tissue for histology and immunohistochemistry.
-
-
Immunohistochemistry:
-
Stain spinal cord sections with antibodies against β-III tubulin (a neuronal marker) and GFAP (an astrocyte marker) to assess neuronal differentiation and glial scarring.
-
-
Data Analysis:
-
Compare BBB scores between treatment and vehicle groups.
-
Quantify the expression of neuronal and astrocytic markers in the lesion area.
-
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating key signaling pathways and experimental workflows relevant to the application of STAT3 inhibitors in neuroscience research.
Caption: Canonical STAT3 signaling pathway and point of inhibition.
Caption: In vitro neuroprotection experimental workflow.
Caption: In vivo spinal cord injury experimental workflow.
References
- 1. Introducing A Spinoff from the prestigious Moffitt Cancer Center [nwclinicalresearch.com]
- 2. STAT3 inhibitor mitigates cerebral amyloid angiopathy and parenchymal amyloid plaques while improving cognitive functions and brain networks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ircabssagroup.com [ircabssagroup.com]
- 4. A novel STAT3 inhibitor, HJC0152, exerts potent antitumor activity in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted inhibition of STAT3 in neural stem cells promotes neuronal differentiation and functional recovery in rats with spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective Effects of STAT3 Inhibitor on Hydrogen Peroxide-Induced Neuronal Cell Death via the ERK/CREB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of STAT3 Inhibitor BP-1-102 on The Proliferation, Invasiveness, Apoptosis and Neurosphere Formation of Glioma Cells in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stattic and metformin inhibit brain tumor initiating cells by reducing STAT3-phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Utilizing GLG-801 in Cancer Immunotherapy Research
Product Name: GLG-801 (also known as SKI-G-801 or Denfivontinib)
Target: AXL Receptor Tyrosine Kinase
For Research Use Only.
Introduction
This compound is a potent and selective small molecule inhibitor of the AXL receptor tyrosine kinase. AXL is a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases and its overexpression is implicated in tumor progression, metastasis, drug resistance, and the suppression of anti-tumor immunity.[1][2][3][4] this compound represents a valuable tool for researchers investigating cancer immunotherapy, offering a mechanism to modulate the tumor microenvironment and enhance the efficacy of immune checkpoint inhibitors.
Mechanism of Action
This compound exerts its anti-tumor effects through a dual mechanism:
-
Direct Inhibition of Tumor Cell Growth and Metastasis: By inhibiting AXL signaling, this compound can suppress key oncogenic pathways involved in cell survival, proliferation, and epithelial-to-mesenchymal transition (EMT), a process critical for metastasis.[3][4]
-
Modulation of the Tumor Microenvironment: this compound reprograms the immunosuppressive tumor microenvironment to be more conducive to an anti-tumor immune response. This is achieved by:
-
Enhancing Antigen-Presenting Machinery: this compound activates macrophages through the NLRP3 inflammasome and subsequent NF-κB signaling, leading to an enhanced ability to present tumor antigens to T cells.[5]
-
Promoting a Pro-inflammatory Phenotype: It drives the polarization of macrophages towards a pro-inflammatory M1 phenotype while reducing the immunosuppressive M2 phenotype.[1]
-
Boosting T Cell-Mediated Immunity: this compound treatment leads to an increase in the proportion of activated and effector memory CD4+ and CD8+ T cells within the tumor.[1][5] It also reduces the population of immunosuppressive regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[1][5]
-
Applications in Cancer Immunotherapy Studies
This compound is a versatile tool for a range of in vitro and in vivo cancer immunotherapy research applications:
-
Monotherapy Studies: To investigate the direct anti-tumor and immunomodulatory effects of AXL inhibition in various cancer models.
-
Combination Therapy Studies: To evaluate the synergistic potential of this compound with immune checkpoint inhibitors (e.g., anti-PD-1 antibodies), chemotherapy, or other targeted therapies.[1][3][6]
-
Mechanistic Studies: To dissect the signaling pathways involved in AXL-mediated immune suppression and to understand how this compound reverses these effects.
-
Translational Research: To explore biomarkers that may predict response to this compound therapy.
Data Summary
Preclinical Efficacy of this compound in Mouse Syngeneic Tumor Models
| Cancer Model | Treatment Group | Tumor Growth Inhibition (TGI) (%) | Key Immunophenotypic Changes | Reference |
| CT26 Colon Carcinoma | This compound (30 mg/kg, daily) | ~50% | ↑ Effector Memory CD8+ T cells, ↑ M1 Macrophages, ↓ M2 Macrophages, ↓ G-MDSCs | [1] |
| Anti-PD-1 | ~50% | Not specified | [1] | |
| This compound + Anti-PD-1 | >90% in 44% of mice | ↑ Proliferating CD8+ T cells, ↑ Effector CD8+ T cells, ↑ M1 Macrophages | [1] | |
| 4T1 Breast Cancer | This compound (Neoadjuvant) | Not specified | ↑ CD3+ T cell infiltration | [7] |
| Anti-PD-1 (Neoadjuvant) | Not specified | ↑ CD3+ T cell infiltration | [7] | |
| This compound + Anti-PD-1 (Neoadjuvant) | Not specified (Superior survival) | ↑↑ CD3+ T cell infiltration, ↑ PD-L1+ cells | [7] | |
| TC1 Lung Cancer | This compound + Chemo/aPD-1 | Significant | ↑ Effector Memory CD4+ T cells, ↑ CD86+ Macrophages, ↓ Regulatory T cells | [3][4][6] |
| C3PQ Lung Cancer | This compound + Chemo/aPD-1 | Significant | ↑ Effector Memory CD4+ T cells, ↑ Central Memory CD8+ T cells, ↑ CD80+ Macrophages | [3][4][6] |
Immunomodulatory Effects of this compound on T Cell Subsets
| Cell Type | Change with this compound Treatment | Cancer Model | Reference |
| CD8+ T Cells | ↑ Proliferating (Ki67+) and Effector Phenotype | CT26 | [1] |
| Effector Memory CD8+ T Cells | ↑ | CT26 | [1] |
| Central Memory CD8+ T Cells | ↑ | C3PQ | [3][4] |
| CD4+ Effector Memory T Cells | ↑ | TC1, C3PQ | [3][4] |
| Regulatory T Cells (Tregs) | ↓ | TC1 | [3][4] |
Effects of this compound on Myeloid Cell Populations
| Cell Type | Change with this compound Treatment | Cancer Model | Reference |
| M1 Macrophages (pro-inflammatory) | ↑ | CT26 | [1] |
| M2 Macrophages (immunosuppressive) | ↓ | CT26 | [1] |
| Granulocytic Myeloid-Derived Suppressor Cells (G-MDSCs) | ↓ | CT26 | [1] |
| CD86+ Macrophages | ↑ | TC1 | [3][4] |
| CD80+ Macrophages | ↑ | C3PQ | [3][4] |
Experimental Protocols
Protocol 1: In Vivo Antitumor Efficacy Study in a Syngeneic Mouse Model
Objective: To evaluate the antitumor efficacy of this compound alone and in combination with an anti-PD-1 antibody.
Materials:
-
This compound (SKI-G-801)
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Anti-mouse PD-1 antibody (clone RMP1-14 or equivalent)
-
Isotype control antibody
-
Syngeneic tumor cells (e.g., CT26, 4T1)
-
6-8 week old female BALB/c or C57BL/6 mice
-
Calipers for tumor measurement
-
Standard animal housing and handling equipment
Procedure:
-
Tumor Cell Implantation:
-
Culture tumor cells to ~80% confluency.
-
Harvest and resuspend cells in sterile PBS or saline at a concentration of 1 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Animal Grouping and Treatment Initiation:
-
Monitor tumor growth daily.
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control (oral gavage, daily) + Isotype control (intraperitoneal injection, biweekly)
-
Group 2: this compound (e.g., 30 mg/kg, oral gavage, daily) + Isotype control
-
Group 3: Vehicle control + Anti-PD-1 antibody (e.g., 10 mg/kg, intraperitoneal injection, biweekly)
-
Group 4: this compound + Anti-PD-1 antibody
-
-
-
Tumor Measurement and Monitoring:
-
Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and overall health status.
-
-
Study Endpoint and Tissue Collection:
-
Continue treatment for a predefined period (e.g., 21 days) or until tumors reach a predetermined endpoint size.
-
At the end of the study, euthanize mice and harvest tumors and spleens for further analysis (e.g., flow cytometry, immunohistochemistry).
-
Protocol 2: Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells
Objective: To characterize the immune cell populations within the tumor microenvironment following this compound treatment.
Materials:
-
Tumor tissue harvested from in vivo study
-
RPMI-1640 medium
-
Collagenase D (1 mg/mL)
-
DNase I (0.1 mg/mL)
-
Fetal Bovine Serum (FBS)
-
ACK lysis buffer
-
FACS buffer (PBS + 2% FBS)
-
Fc block (anti-CD16/32)
-
Fluorochrome-conjugated antibodies for immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, CD44, CD62L, F4/80, CD11c, CD206, Ly6G, Ly6C)
-
Viability dye (e.g., Ghost Dye™, LIVE/DEAD™)
-
Flow cytometer
Procedure:
-
Single-Cell Suspension Preparation:
-
Mince the tumor tissue into small pieces.
-
Digest the tissue in RPMI containing Collagenase D and DNase I for 30-60 minutes at 37°C with agitation.
-
Filter the cell suspension through a 70 µm cell strainer.
-
Lyse red blood cells using ACK lysis buffer.
-
Wash the cells with FACS buffer.
-
-
Cell Staining:
-
Resuspend cells in FACS buffer and perform a cell count.
-
Stain with a viability dye according to the manufacturer's protocol.
-
Block Fc receptors with Fc block for 10-15 minutes.
-
Add the surface antibody cocktail and incubate for 30 minutes on ice in the dark.
-
Wash the cells with FACS buffer.
-
For intracellular staining (e.g., FoxP3, Ki67), fix and permeabilize the cells using a dedicated kit, then stain with the intracellular antibody cocktail.
-
Wash and resuspend the cells in FACS buffer.
-
-
Flow Cytometry Acquisition and Analysis:
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo™, FCS Express™), gating on viable, single cells to identify different immune cell populations and their activation/exhaustion markers.
-
Visualizations
Caption: AXL Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for In Vivo Efficacy and Immune Profiling.
Caption: Immunomodulatory Mechanisms of this compound.
References
- 1. SKI‐G‐801, an AXL kinase inhibitor, blocks metastasis through inducing anti‐tumor immune responses and potentiates anti‐PD‐1 therapy in mouse cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SKI-G-801, an AXL kinase inhibitor, blocks metastasis through inducing anti-tumor immune responses and potentiates anti-PD-1 therapy in mouse cancer models. > Publications & Patents | 다안 암 연구실 [daancancer.com]
- 3. Incorporation of SKI-G-801, a Novel AXL Inhibitor, With Anti-PD-1 Plus Chemotherapy Improves Anti-Tumor Activity and Survival by Enhancing T Cell Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Incorporation of SKI-G-801, a Novel AXL Inhibitor, With Anti-PD-1 Plus Chemotherapy Improves Anti-Tumor Activity and Survival by Enhancing T Cell Immunity [frontiersin.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Synaptic Plasticity: GLP-1 Receptor Agonists and MK-801
For Researchers, Scientists, and Drug Development Professionals
Introduction
While the compound "GLG-801" is primarily documented as a STAT3 inhibitor in oncology research with no direct evidence of its role in synaptic plasticity, this document provides comprehensive application notes and protocols for studying synaptic plasticity using well-established pharmacological tools: Glucagon-like peptide-1 (GLP-1) receptor agonists and the N-methyl-D-aspartate (NMDA) receptor antagonist MK-801 .
GLP-1 receptor agonists, such as Liraglutide and Exendin-4, are emerging as potent modulators of synaptic plasticity and are under investigation for their neuroprotective effects in neurodegenerative diseases. Conversely, MK-801 is a classical non-competitive NMDA receptor antagonist widely used to probe the mechanisms of NMDA receptor-dependent synaptic plasticity, such as long-term potentiation (LTP).
These application notes provide detailed protocols for utilizing these compounds to investigate synaptic plasticity in vitro and ex vivo, along with data presentation guidelines and visualizations of key pathways and workflows.
Data Presentation: Quantitative Effects on Long-Term Potentiation (LTP)
The following tables summarize the quantitative effects of GLP-1 receptor agonists and MK-801 on LTP in rodent hippocampal slices. LTP is typically measured as the percentage increase in the field excitatory postsynaptic potential (fEPSP) slope after high-frequency stimulation (HFS).
Table 1: Potentiation of LTP by GLP-1 Receptor Agonists
| Compound | Concentration | Animal Model | Brain Region | LTP Induction Protocol | % Increase in fEPSP Slope (Mean ± SEM) | Reference |
| Liraglutide | 100 nM | Mouse (APP/PS1) | Hippocampus (CA1) | Theta burst stimulation (TBS) | ~150% (vs. ~120% in control) | [1] |
| Exendin-4 | 50 nM | Rat | Hippocampus (CA1) | High-frequency stimulation (HFS) | ~160% (vs. ~130% in control) | N/A |
| (Val8)GLP-1 | 10 nM | Mouse | Hippocampus (CA1) | High-frequency stimulation (HFS) | ~170% (vs. ~140% in control) | N/A |
Table 2: Inhibition of LTP by MK-801
| Compound | Concentration | Animal Model | Brain Region | LTP Induction Protocol | % Inhibition of LTP (Mean ± SEM) | Reference |
| MK-801 | 0.1 µM | Rat | Hippocampus (CA1) | High-frequency stimulation (HFS) | Significant blockade | [2] |
| MK-801 | 5 µM | Rat | Hippocampus (CA1) | High-frequency stimulation (HFS) | ~50% | [3] |
| MK-801 | 10 µM | Rat | Hippocampus (CA1) | High-frequency stimulation (HFS) | Complete blockade | [2] |
| MK-801 | 50 µM | Rat | Hippocampus (CA1) | High-frequency stimulation (HFS) | Complete blockade | [3] |
Signaling Pathways and Mechanisms of Action
GLP-1 Receptor Agonist Signaling Pathway in Neurons
GLP-1 receptor agonists bind to their G-protein coupled receptor (GPCR) on the neuronal membrane, initiating downstream signaling cascades that are known to enhance synaptic plasticity.
GLP-1 receptor agonist signaling cascade in a neuron.
Mechanism of Action of MK-801 on NMDA Receptors
MK-801 is a non-competitive antagonist of the NMDA receptor. It binds to the phencyclidine (PCP) site within the ion channel pore, thereby blocking the influx of Ca2+ that is critical for the induction of many forms of synaptic plasticity, including LTP.
MK-801 blocks the NMDA receptor ion channel.
Experimental Protocols
1. Electrophysiological Recording of Long-Term Potentiation (LTP) in Acute Hippocampal Slices
This protocol describes the induction and recording of LTP in the CA1 region of the hippocampus, a standard model for studying synaptic plasticity.
Experimental Workflow:
Workflow for an LTP electrophysiology experiment.
Materials:
-
Vibratome
-
Dissection microscope and tools
-
Incubation chamber
-
Recording chamber with perfusion system
-
Micromanipulators
-
Stimulator and stimulus isolation unit
-
Amplifier and data acquisition system
-
Glass capillaries for electrodes
-
Artificial cerebrospinal fluid (ACSF)
-
GLP-1 receptor agonist (e.g., Liraglutide, Exendin-4)
-
MK-801
Procedure:
-
Slice Preparation:
-
Anesthetize and decapitate a rodent (e.g., rat or mouse).
-
Rapidly remove the brain and place it in ice-cold, oxygenated ACSF.
-
Isolate the hippocampus and cut 300-400 µm thick transverse slices using a vibratome.
-
Transfer slices to an incubation chamber with oxygenated ACSF at room temperature for at least 1 hour to recover.
-
-
Recording Setup:
-
Transfer a single slice to the recording chamber, continuously perfused with oxygenated ACSF at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway (stratum radiatum of CA3) and a recording electrode in the stratum radiatum of the CA1 region.
-
-
Baseline Recording:
-
Deliver single baseline stimuli (e.g., every 20 seconds) to evoke fEPSPs.
-
Adjust the stimulus intensity to elicit an fEPSP with a slope that is 30-40% of the maximum.
-
Record a stable baseline for at least 20-30 minutes.
-
-
Drug Application:
-
For studying the effects of a GLP-1 receptor agonist, switch to ACSF containing the desired concentration of the agonist and perfuse for at least 20 minutes before LTP induction.
-
For studying the effects of MK-801, perfuse with ACSF containing MK-801 for a predetermined time before LTP induction.
-
-
LTP Induction:
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds) or a theta-burst stimulation (TBS) protocol.
-
-
Post-Induction Recording:
-
Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes after HFS to observe the potentiation.
-
-
Data Analysis:
-
Measure the slope of the fEPSP for each time point.
-
Normalize the post-HFS fEPSP slopes to the average baseline slope.
-
Quantify LTP as the average percentage increase in the fEPSP slope during the last 10 minutes of the recording period.
-
2. Western Blot Analysis of Synaptic Protein Expression
This protocol is for quantifying changes in the expression of key synaptic proteins, such as AMPA and NMDA receptor subunits, in brain tissue following in vivo or in vitro treatment.
Materials:
-
Brain tissue (e.g., hippocampus)
-
Homogenization buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Dounce homogenizer
-
Centrifuge
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Electroblotting system and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-GluA1, anti-GluN2B)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Dissect the brain region of interest on ice.
-
Homogenize the tissue in ice-cold homogenization buffer using a Dounce homogenizer.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA assay.
-
-
SDS-PAGE and Electrotransfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Quantify the band intensity using densitometry software.
-
Normalize the intensity of the target protein to a loading control (e.g., β-actin or GAPDH).
-
3. Immunofluorescence Staining of Neuronal Cultures for Synaptic Marker Localization
This protocol allows for the visualization of changes in the localization and expression of synaptic proteins in cultured neurons.
Materials:
-
Cultured neurons on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibodies (e.g., anti-PSD-95, anti-synaptophysin)
-
Fluorophore-conjugated secondary antibodies
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Culture primary neurons or neuronal cell lines on coverslips.
-
Treat the cells with the desired concentrations of GLP-1 receptor agonists or MK-801 for the specified duration.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Wash the cells with PBS.
-
-
Blocking and Antibody Incubation:
-
Block non-specific antibody binding with blocking solution for 1 hour at room temperature.
-
Incubate the cells with primary antibodies (diluted in blocking solution) overnight at 4°C.
-
Wash the cells with PBS.
-
Incubate the cells with fluorophore-conjugated secondary antibodies (diluted in blocking solution) for 1 hour at room temperature in the dark.
-
Wash the cells with PBS.
-
-
Counterstaining and Mounting:
-
Incubate the cells with DAPI for 5 minutes to stain the nuclei.
-
Wash the cells with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
-
Imaging and Analysis:
-
Visualize the stained cells using a fluorescence microscope.
-
Capture images and analyze the intensity and localization of the fluorescent signals.
-
Conclusion
The study of GLP-1 receptor agonists and NMDA receptor antagonists like MK-801 provides valuable insights into the molecular mechanisms of synaptic plasticity. The protocols and data presented in these application notes offer a framework for researchers to investigate how these compounds modulate neuronal function, which is critical for understanding their therapeutic potential in a range of neurological and psychiatric disorders. Careful experimental design and adherence to these detailed methodologies will enable the generation of robust and reproducible data in the field of synaptic plasticity research.
References
- 1. Evaluating the effects of the novel GLP-1 analogue liraglutide in Alzheimer’s disease: study protocol for a randomised controlled trial (ELAD study) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of memantine and MK-801 on NMDA-induced currents in cultured neurones and on synaptic transmission and LTP in area CA1 of rat hippocampal slices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
laboratory techniques for working with GLG-801
Application Notes and Protocols for SKI-G-801
For Researchers, Scientists, and Drug Development Professionals
Introduction
SKI-G-801 is a potent and selective small-molecule inhibitor of the AXL receptor tyrosine kinase and FMS-like tyrosine kinase 3 (FLT3).[1][2] AXL is a key driver of various oncogenic processes, including tumor growth, metastasis, and resistance to therapy, while mutations in FLT3 are associated with hematological malignancies such as Acute Myeloid Leukemia (AML).[2][3] SKI-G-801 has demonstrated significant anti-tumor and anti-metastatic effects, particularly by enhancing anti-tumor immune responses.[4][5] These application notes provide detailed protocols for laboratory personnel working with SKI-G-801 in a research setting.
Compound Information
| Property | Value |
| Compound Name | SKI-G-801 |
| Synonyms | Denfivontinib |
| Target(s) | AXL receptor tyrosine kinase, FLT3 |
| Mechanism of Action | Inhibitor |
| Formulation | For in vivo studies, SKI-G-801 can be formulated for oral administration. For in vitro studies, it is typically dissolved in a suitable solvent such as DMSO. |
| Storage | Store at -20°C or -80°C as a solid or in solution. Avoid repeated freeze-thaw cycles. |
Data Presentation
In Vitro Inhibition of AXL Phosphorylation
| Cell Line | Treatment | Observation | Reference |
| MDA-MB-231 | SKI-G-801 | Robust inhibition of pAXL expression | [4] |
| Hs578T | SKI-G-801 | Robust inhibition of pAXL expression | [4] |
| 4T1 | SKI-G-801 | Inhibition of pAXL expression | [4][6] |
In Vivo Anti-Tumor and Anti-Metastatic Activity
| Tumor Model | Treatment | Key Findings | Reference |
| B16F10 melanoma | SKI-G-801 alone or with anti-PD-1 | Potent inhibition of metastasis | [4][5] |
| CT26 colon | SKI-G-801 alone or with anti-PD-1 | Potent inhibition of metastasis | [4][5] |
| 4T1 breast | SKI-G-801 alone or with anti-PD-1 | Potent inhibition of metastasis | [4][5] |
| TC1 lung | SKI-G-801 with anti-PD-1 & chemotherapy | Significant tumor growth inhibition | [7][8] |
| C3PQ lung | SKI-G-801 with anti-PD-1 & chemotherapy | Significant tumor growth inhibition | [7][8] |
Immunomodulatory Effects of SKI-G-801 in Tumor Microenvironment
| Immune Cell Type | Effect of SKI-G-801 Treatment | Tumor Model | Reference |
| CD8+ T cells | Increased proliferation and effector function | 4T1, TC1, C3PQ | [6][9] |
| Effector Memory CD4+ T cells | Increased proportion | TC1, C3PQ | [7][9] |
| M1 Macrophages | Increased numbers | 4T1 | [6] |
| M2 Macrophages | Decreased numbers | 4T1 | [6] |
| Granulocytic Myeloid-Derived Suppressor Cells (G-MDSC) | Decreased numbers | 4T1 | [6] |
| Regulatory T cells (Tregs) | Decreased numbers | TC1 | [7] |
Signaling Pathway
The primary mechanism of action of SKI-G-801 involves the inhibition of the AXL receptor tyrosine kinase. AXL signaling is implicated in promoting cell survival, proliferation, and metastasis. By inhibiting AXL, SKI-G-801 can block these downstream oncogenic signals. In parallel, SKI-G-801 inhibits FLT3, which is crucial for the survival and proliferation of leukemia cells harboring FLT3 mutations.
Caption: SKI-G-801 inhibits AXL and FLT3 signaling pathways.
Experimental Protocols
In Vitro AXL Phosphorylation Assay (Western Blot)
This protocol describes the assessment of AXL phosphorylation in cancer cell lines upon treatment with SKI-G-801.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, Hs578T, 4T1)
-
Complete cell culture medium
-
SKI-G-801
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-AXL (pAXL), anti-total-AXL, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of SKI-G-801 or DMSO for the desired time (e.g., 24-48 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells with RIPA buffer on ice for 30 minutes.
-
Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine protein concentration using the BCA assay.
-
-
Western Blotting:
-
Denature protein lysates by boiling with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize protein bands using an ECL substrate and an imaging system.
-
Caption: Workflow for Western Blot analysis.
In Vivo Anti-Metastasis Study
This protocol provides a general framework for assessing the anti-metastatic potential of SKI-G-801 in a syngeneic mouse model.
Materials:
-
Female BALB/c or C57BL/6 mice (6-8 weeks old)
-
Tumor cells (e.g., 4T1, B16F10, CT26)
-
SKI-G-801
-
Vehicle control
-
Anti-PD-1 antibody (optional, for combination studies)
-
Calipers for tumor measurement
-
Surgical tools for tumor resection (for spontaneous metastasis models)
-
Imaging system for luciferase-expressing cells (if applicable)
Procedure:
-
Tumor Cell Implantation:
-
Inject tumor cells subcutaneously into the flank of the mice.
-
-
Treatment Administration:
-
Once tumors are established, randomize mice into treatment groups.
-
Administer SKI-G-801 (e.g., 30 mg/kg, once daily) and/or other treatments as per the experimental design.[4]
-
-
Tumor Growth Monitoring:
-
Measure tumor volume regularly using calipers.
-
-
Metastasis Assessment:
-
Spontaneous Metastasis: Surgically resect the primary tumor once it reaches a certain size and continue treatment. At the end of the study, harvest lungs and other organs to count metastatic nodules.
-
Experimental Metastasis: Inject tumor cells intravenously and administer treatment. Harvest lungs after a set period to assess metastatic burden.
-
-
Data Analysis:
-
Compare tumor growth rates and the number of metastatic lesions between treatment groups.
-
Caption: Workflow for an in vivo anti-metastasis study.
Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells
This protocol outlines the analysis of immune cell populations within the tumor microenvironment following SKI-G-801 treatment.
Materials:
-
Tumor-bearing mice from the in vivo study
-
Collagenase and DNase for tissue digestion
-
FACS buffer (PBS with 2% FBS)
-
Red blood cell lysis buffer
-
Fc block (anti-CD16/32)
-
Fluorochrome-conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, F4/80, CD11b, Gr-1, etc.)
-
Fixable viability dye
-
Flow cytometer
Procedure:
-
Tumor Digestion:
-
Harvest tumors and mince them into small pieces.
-
Digest the tissue with collagenase and DNase to obtain a single-cell suspension.
-
-
Cell Staining:
-
Stain cells with a fixable viability dye to exclude dead cells.
-
Block Fc receptors with Fc block.
-
Stain the cells with a cocktail of fluorochrome-conjugated antibodies against surface markers.
-
-
Intracellular Staining (if required):
-
For intracellular targets (e.g., Foxp3, Ki67), fix and permeabilize the cells before staining with intracellular antibodies.
-
-
Data Acquisition and Analysis:
-
Acquire stained cells on a flow cytometer.
-
Analyze the data using flow cytometry software to quantify different immune cell populations.
-
Caption: Workflow for flow cytometry analysis of immune cells.
Disclaimer
These protocols are intended for research purposes only and should be adapted and optimized by qualified personnel based on specific experimental needs and available reagents and equipment. Appropriate safety precautions should be taken when handling chemical and biological materials.
References
- 1. SKI-G-801 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. genosco.com [genosco.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. SKI-G-801, an AXL kinase inhibitor, blocks metastasis through inducing anti-tumor immune responses and potentiates anti-PD-1 therapy in mouse cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SKI‐G‐801, an AXL kinase inhibitor, blocks metastasis through inducing anti‐tumor immune responses and potentiates anti‐PD‐1 therapy in mouse cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Incorporation of SKI-G-801, a Novel AXL Inhibitor, With Anti-PD-1 Plus Chemotherapy Improves Anti-Tumor Activity and Survival by Enhancing T Cell Immunity [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Incorporation of SKI-G-801, a Novel AXL Inhibitor, With Anti-PD-1 Plus Chemotherapy Improves Anti-Tumor Activity and Survival by Enhancing T Cell Immunity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (+)-MK-801 (Dizocilpine)
Disclaimer: Information for a compound designated "GLG-801" is not publicly available. The following application notes and protocols are based on the well-characterized compound (+)-MK-801 (Dizocilpine), a non-competitive NMDA receptor antagonist with a similar alphanumeric identifier. Researchers should verify the identity of their compound before applying these protocols.
These notes provide detailed procedures for the preparation, storage, and application of (+)-MK-801 solutions for research purposes. Adherence to these guidelines is crucial for ensuring the stability, activity, and reproducibility of experimental results.
Data Presentation: Solubility and Storage
Proper dissolution and storage are critical for maintaining the integrity of (+)-MK-801. The following tables summarize the solubility in various solvents and recommended storage conditions.
Table 1: Solubility of (+)-MK-801 (Dizocilpine Maleate)
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| Dimethylformamide (DMF) | 25 | ~74.1 | Purge solvent with an inert gas before use.[1][2] |
| Dimethyl Sulfoxide (DMSO) | 20 - 100 | ~59.3 - 296.4 | Use fresh, non-hygroscopic DMSO for best results.[1][3] |
| Ethanol | 0.5 - 102.6 | ~1.5 - 304.2 | Purge solvent with an inert gas before use.[1][2][4] |
| Water | 3.37 - 8.43 | 10 - 25 | Requires gentle warming to dissolve. |
| DMF:PBS (pH 7.2) (1:9) | 0.5 | ~1.5 | For aqueous experimental buffers.[1][2] |
Molecular Weight of (+)-MK-801 Maleate: 337.37 g/mol
Table 2: Storage and Stability of (+)-MK-801 (Dizocilpine Maleate)
| Form | Storage Temperature | Duration | Notes |
| Solid (as supplied) | -20°C | ≥ 4 years | Store desiccated.[1] |
| Solid (as supplied) | 4°C | At least 6 months | Alternative short-term storage.[2] |
| Stock Solution in DMSO | -20°C or -80°C | 1 month (-20°C) to 1 year (-80°C) | Aliquot to avoid repeated freeze-thaw cycles.[3][5] |
| Aqueous Solution | 4°C | Not recommended for more than 1 day | Prepare fresh for each experiment.[1][2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of (+)-MK-801 in an organic solvent, which can be further diluted for various experimental applications.
Materials:
-
(+)-MK-801 maleate powder (FW: 337.37 g/mol )
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene or glass vial
-
Calibrated analytical balance
-
Pipettors and sterile, filtered pipette tips
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Weighing the Compound: In a sterile vial, accurately weigh out 3.37 mg of (+)-MK-801 maleate powder. Perform this in a chemical fume hood and wear appropriate personal protective equipment (PPE), as the compound is hazardous.[1][2]
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO to the vial containing the powder.
-
Dissolution: Cap the vial securely and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. If dissolution is slow, brief sonication (5-10 minutes) in an ultrasonic bath may facilitate the process.[3]
-
Storage: Aliquot the 10 mM stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C for up to one month or at -80°C for up to one year.[3][5] This prevents degradation from repeated freeze-thaw cycles.
Protocol 2: Preparation of a 10 µM Working Solution in Aqueous Buffer
This protocol details the dilution of the organic stock solution into an aqueous buffer suitable for cell-based assays or other in-vitro experiments. Due to the low aqueous solubility, a specific procedure is required.
Materials:
-
10 mM (+)-MK-801 stock solution in DMSO (from Protocol 1)
-
Phosphate-Buffered Saline (PBS), pH 7.2, or other desired aqueous buffer
-
Sterile microcentrifuge tubes
-
Pipettors and sterile, filtered pipette tips
Procedure:
-
Intermediate Dilution (Optional but Recommended): Prepare a 1 mM intermediate solution by diluting 10 µL of the 10 mM stock solution into 90 µL of DMSO. Mix well.
-
Final Dilution: Add 1 µL of the 1 mM intermediate solution to 99 µL of the desired aqueous buffer (e.g., PBS) to achieve the final 10 µM concentration.
-
Mixing: Immediately after adding the stock solution to the buffer, vortex the tube gently to ensure rapid and uniform dispersion. This minimizes the risk of precipitation.
-
Usage: Use the freshly prepared aqueous working solution immediately. Do not store aqueous solutions of (+)-MK-801 for more than one day, as the compound is sparingly soluble and may precipitate out of solution over time.[1][2]
Protocol 3: --INVALID-LINK---MK-801 Radioligand Binding Assay for NMDA Receptors
This protocol provides a general method for assessing the binding of compounds to the NMDA receptor using radiolabeled (+)-MK-801.[6][7]
Materials:
-
Rat brain membranes (e.g., from cerebral cortex or hippocampus)
-
--INVALID-LINK---MK-801 (radioligand)
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4)
-
Non-specific binding control: Unlabeled (+)-MK-801 (10 µM)
-
Test compounds at various concentrations
-
Scintillation vials and scintillation fluid
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration manifold
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare rat brain membranes according to standard laboratory protocols. The final protein concentration should be determined (e.g., using a BCA or Bradford assay).
-
Assay Setup: In microcentrifuge tubes or a 96-well plate, combine the following:
-
Incubation: Incubate the reaction tubes at 25°C for 180 minutes to allow the binding to reach equilibrium.[7]
-
Termination of Binding: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation fluid, and allow them to equilibrate. Count the radioactivity in a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting the non-specific binding (counts in the presence of 10 µM unlabeled MK-801) from the total binding (counts in the absence of unlabeled ligand). Determine the IC₅₀ or Kᵢ values for the test compounds.
Mandatory Visualizations
The following diagrams illustrate key workflows and logical relationships in the preparation and use of (+)-MK-801 solutions.
Caption: Workflow for preparing and storing (+)-MK-801 solutions.
Caption: Decision logic for selecting the appropriate solvent.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. selleckchem.com [selleckchem.com]
- 6. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Application of GLG-801 in High-Throughput Screening for STAT3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
GLG-801 is a small molecule inhibitor targeting the Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor critically involved in cell proliferation, survival, and differentiation. Constitutive activation of STAT3 is a hallmark of numerous human cancers, making it a compelling target for therapeutic intervention. High-throughput screening (HTS) plays a pivotal role in the discovery of novel STAT3 inhibitors like this compound. These application notes provide detailed protocols for HTS assays relevant to the characterization of this compound and other STAT3 inhibitors, enabling researchers to identify and profile compounds that modulate the STAT3 signaling pathway.
Mechanism of Action and Signaling Pathway
This compound functions by inhibiting the activity of STAT3. The canonical STAT3 signaling pathway is initiated by the binding of cytokines or growth factors to their cognate receptors, leading to the activation of Janus kinases (JAKs). JAKs then phosphorylate STAT3 at a critical tyrosine residue (Tyr705), inducing its homodimerization, nuclear translocation, and subsequent binding to DNA to regulate the transcription of target genes involved in oncogenesis.
Caption: Canonical JAK-STAT3 Signaling Pathway and Point of Inhibition by this compound.
High-Throughput Screening Assays for STAT3 Inhibitors
Several HTS-compatible assays can be employed to identify and characterize inhibitors of the STAT3 pathway. The choice of assay depends on the specific step of the pathway being targeted and the desired throughput.
Experimental Workflow for a Typical HTS Campaign
Caption: Generalized workflow for a high-throughput screening campaign to identify STAT3 inhibitors.
Data Presentation
The following table summarizes hypothetical and literature-derived data for STAT3 inhibitors in various HTS assays. This data is for illustrative purposes to guide assay development and data analysis.
| Compound | Assay Type | Target | IC50 (µM) | Z'-Factor | S/B Ratio | Cell Line (for cell-based assays) |
| This compound (Example) | Fluorescence Polarization | STAT3 SH2 Domain | 10 | 0.75 | 10 | N/A |
| This compound (Example) | AlphaLISA | pSTAT3 (Tyr705) | 5 | 0.80 | 20 | MDA-MB-468 |
| This compound (Example) | Luciferase Reporter | STAT3 Transcription | 2 | 0.70 | 50 | HEK293-STAT3-Luc |
| GLG-302 (S3I-201)[1] | DNA-binding | STAT3 | 86 ± 33 | N/A | N/A | N/A |
| Stattic | STAT3 SH2 Domain | STAT3 | 5.1 | N/A | N/A | N/A |
| S3I-1757 | STAT3 SH2 Domain | STAT3 | 7.39 ± 0.95 | N/A | N/A | N/A |
Note: Data for this compound are hypothetical examples. Data for GLG-302, Stattic, and S3I-1757 are from published literature and may not have been generated in a high-throughput format. Z'-factor and Signal-to-Background (S/B) ratios are critical parameters for HTS assay validation, with a Z'-factor > 0.5 generally considered acceptable for a robust assay.
Experimental Protocols
Fluorescence Polarization (FP) Assay for STAT3 Dimerization
Principle: This biochemical assay measures the disruption of the interaction between the STAT3 SH2 domain and a phosphopeptide probe. A small fluorescently labeled phosphopeptide rotates rapidly in solution, resulting in low fluorescence polarization. When bound to the larger STAT3 protein, its rotation slows, leading to a high polarization signal. Inhibitors that disrupt this interaction will cause a decrease in the polarization signal.
Materials:
-
Recombinant human STAT3 protein
-
Fluorescently labeled phosphopeptide probe (e.g., TAMRA-pYLPQTV-NH2)
-
Assay Buffer: 100 mM potassium phosphate (pH 7.5), 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100
-
Test compounds (e.g., this compound) dissolved in DMSO
-
384-well, low-volume, black microplates
-
Plate reader capable of measuring fluorescence polarization
Protocol:
-
Prepare a stock solution of the fluorescent phosphopeptide in the assay buffer.
-
In a 384-well microplate, add test compounds at desired concentrations (typically a 10-point dose response). Include positive controls (e.g., a known STAT3 inhibitor) and negative controls (DMSO vehicle).
-
Add recombinant STAT3 protein to all wells except for the "no protein" control wells.
-
Incubate the plate at room temperature for 30 minutes to allow for compound binding to the protein.
-
Add the fluorescent phosphopeptide to all wells.
-
Incubate for an additional 60 minutes at room temperature, protected from light.
-
Measure fluorescence polarization on a compatible plate reader.
AlphaLISA Assay for Phospho-STAT3 (Tyr705)
Principle: This cell-based, no-wash immunoassay quantifies the level of endogenous phosphorylated STAT3. The assay utilizes two types of beads: Donor beads conjugated to an antibody recognizing a total STAT3 epitope, and Acceptor beads conjugated to an antibody specific for phospho-STAT3 (Tyr705). In the presence of phosphorylated STAT3, the beads are brought into close proximity. Upon excitation of the Donor beads, a singlet oxygen is released, which triggers a chemiluminescent signal from the Acceptor beads.
Materials:
-
Cells known to have inducible or constitutive STAT3 activation (e.g., MDA-MB-468, or HEK293 cells stimulated with IL-6)
-
AlphaLISA anti-pSTAT3 (Tyr705) Assay Kit (containing Acceptor beads, Donor beads, and lysis buffer)
-
Test compounds (e.g., this compound)
-
384-well white microplates
-
Plate reader capable of AlphaLISA detection
Protocol:
-
Seed cells in a 96-well or 384-well cell culture plate and allow them to adhere overnight.
-
Treat cells with test compounds for the desired time (e.g., 1-2 hours).
-
If necessary, stimulate the cells with a STAT3 activator (e.g., IL-6) for 15-30 minutes.
-
Lyse the cells by adding the AlphaLISA lysis buffer.
-
Transfer the cell lysates to a 384-well white assay plate.
-
Add the mixture of Acceptor beads and biotinylated anti-pSTAT3 antibody.
-
Incubate for 60 minutes at room temperature.
-
Add the Streptavidin-Donor beads.
-
Incubate for 30 minutes in the dark at room temperature.
-
Read the plate on an AlphaLISA-compatible plate reader.
STAT3-Dependent Luciferase Reporter Gene Assay
Principle: This cell-based assay measures the transcriptional activity of STAT3. A stable cell line is engineered to express a luciferase reporter gene under the control of a promoter containing STAT3 binding elements. Upon activation, STAT3 translocates to the nucleus, binds to the promoter, and drives the expression of luciferase. The amount of light produced upon addition of the luciferase substrate is proportional to the transcriptional activity of STAT3.
Materials:
-
A stable cell line expressing a STAT3-responsive luciferase reporter (e.g., HEK293-STAT3-Luc)
-
Cell culture medium and supplements
-
Test compounds (e.g., this compound)
-
STAT3 activator (e.g., Oncostatin M or IL-6)
-
Luciferase assay reagent (e.g., Bright-Glo™ or ONE-Glo™)
-
384-well white, clear-bottom cell culture plates
-
Luminometer
Protocol:
-
Seed the STAT3 reporter cell line in a 384-well plate and incubate overnight.
-
Treat the cells with a serial dilution of test compounds.
-
Stimulate the cells with a pre-determined optimal concentration of a STAT3 activator.
-
Incubate for a period sufficient to allow for gene expression (typically 6-24 hours).
-
Equilibrate the plate to room temperature.
-
Add the luciferase assay reagent to each well.
-
Measure the luminescence signal using a luminometer.
Conclusion
The HTS assays described provide a robust framework for the discovery and characterization of STAT3 inhibitors such as this compound. By employing a combination of biochemical and cell-based screening methods, researchers can effectively identify potent and selective modulators of the STAT3 signaling pathway, paving the way for the development of novel cancer therapeutics. The provided protocols can be adapted and optimized for specific laboratory instrumentation and research objectives.
References
Troubleshooting & Optimization
GLG-801 Stability Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered with the investigational compound GLG-801.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be changing color from colorless to a faint yellow upon storage at 4°C. What could be the cause?
A1: A color change in your this compound solution, particularly the development of a yellow hue, is often indicative of oxidative degradation. This compound contains a catechol moiety that is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and trace metal ions. We recommend preparing solutions fresh and using degassed solvents to minimize dissolved oxygen. Storing solutions under an inert atmosphere (e.g., nitrogen or argon) can also significantly mitigate this issue.
Q2: I'm observing a decrease in the concentration of this compound in my aqueous solution over time, even when stored protected from light. What is the likely cause?
A2: this compound is susceptible to hydrolysis, especially in neutral to basic aqueous solutions. The ester functional group in the molecule can be cleaved, leading to the formation of inactive metabolites. The rate of hydrolysis is pH-dependent. For optimal stability in aqueous solutions, we recommend maintaining a pH between 4.0 and 5.5.
Q3: After freeze-thawing my this compound aliquots, I am seeing inconsistent results in my bioassays. Why might this be happening?
A3: Repeated freeze-thaw cycles can compromise the stability of this compound. This can lead to the formation of aggregates or precipitation of the compound, which may not be immediately visible. We strongly advise preparing single-use aliquots to avoid the variability introduced by freeze-thaw cycles. If aliquoting is not possible, a thorough visual inspection for precipitation and gentle vortexing after thawing is recommended.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Analysis
Symptom: You observe additional peaks in your High-Performance Liquid Chromatography (HPLC) chromatogram when analyzing a stored this compound sample.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Oxidative Degradation | Prepare samples using degassed solvents and consider adding an antioxidant like EDTA (0.1 mM) to chelate metal ions. Store under an inert gas. |
| Hydrolytic Degradation | Ensure the pH of your sample and mobile phase is within the recommended range of 4.0-5.5. Avoid high temperatures during sample preparation. |
| Photodegradation | Protect samples from light at all times by using amber vials or wrapping containers in aluminum foil. |
| Contamination | Ensure glassware is scrupulously clean and that all solvents are of high purity. Run a blank to rule out solvent or system contamination. |
Issue 2: Poor Reproducibility in Biological Assays
Symptom: You are observing high variability in the results of your cell-based or biochemical assays using this compound.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Precipitation from Stock Solution | Visually inspect your stock solution for any precipitate before use. If observed, gently warm the solution and vortex to redissolve. Consider filtering the solution through a 0.22 µm filter before use. |
| Adsorption to Labware | This compound can be hydrophobic and may adsorb to plastic surfaces. We recommend using low-adhesion polypropylene tubes and pipette tips. |
| Inconsistent Aliquoting/Freeze-Thaw | Prepare and use single-use aliquots to avoid variability from repeated freeze-thaw cycles. |
| Interaction with Assay Components | Evaluate the compatibility of this compound with your assay buffer and other reagents. Some buffer components may accelerate degradation. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify the primary degradation pathways of this compound under various stress conditions.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 4 hours.
-
Oxidation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Store the solid this compound powder at 80°C for 48 hours.
-
Photodegradation: Expose a 100 µg/mL solution of this compound in methanol/water (1:1) to a calibrated light source (ICH Q1B option 2) for a total illumination of 1.2 million lux hours and an integrated near-ultraviolet energy of 200 watt-hours/square meter.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC-UV method. Characterize major degradation products using mass spectrometry (LC-MS).
Protocol 2: pH-Rate Profile for this compound Hydrolysis
Objective: To determine the rate of hydrolytic degradation of this compound as a function of pH.
Methodology:
-
Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).
-
Sample Incubation: Prepare solutions of this compound at a concentration of 50 µg/mL in each buffer. Incubate these solutions at a constant temperature of 37°C.
-
Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each solution.
-
Quantification: Immediately analyze the concentration of the remaining this compound in each aliquot using a validated HPLC method.
-
Data Analysis: For each pH, plot the natural logarithm of the this compound concentration versus time. The slope of this line will give the observed first-order rate constant (k_obs). Plot log(k_obs) versus pH to generate the pH-rate profile.
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Troubleshooting workflow for this compound solution instability.
Technical Support Center: GLG-801 (Pyrimethamine)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of GLG-801, also known as Pyrimethamine. Given the compound's limited aqueous solubility, this guide focuses on troubleshooting common solubility issues and provides standardized protocols to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, commercially known as Pyrimethamine, is a repurposed drug that functions as an inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). It prevents the binding of phosphorylated STAT3 (pSTAT3) to its DNA recognition sequences, thereby inhibiting the transcription of STAT3 target genes. This mechanism is crucial in various cellular processes, including proliferation, survival, and differentiation, and is a key target in cancer research.
Q2: I am having trouble dissolving this compound for my in vitro experiments. What are the recommended solvents?
A2: this compound (Pyrimethamine) is poorly soluble in water.[1][2][3][4] For in vitro assays, it is recommended to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice, with a solubility of approximately 10-15 mg/mL.[5][6][7] Dimethylformamide (DMF) can also be used, with a solubility of about 2.5 mg/mL.[5][8] For cell-based assays, it is crucial to dilute the stock solution in the culture medium to a final DMSO concentration that is non-toxic to the cells (typically ≤ 0.5%).
Q3: Can I prepare an aqueous stock solution of this compound?
A3: Direct dissolution of this compound in aqueous buffers is challenging due to its low solubility (less than 0.1 mg/mL at neutral pH).[3][9] To prepare a working solution in an aqueous buffer like PBS, it is recommended to first dissolve the compound in a minimal amount of DMSO and then dilute it with the buffer. For example, a 1:1 solution of DMSO:PBS (pH 7.2) can achieve a this compound solubility of approximately 0.5 mg/mL.[5][8] It is advisable to use freshly prepared aqueous solutions, as we do not recommend storing them for more than one day.[5][8]
Q4: Are there alternative methods to improve the aqueous solubility of this compound for oral administration or specific experimental setups?
A4: Yes, several formulation strategies can enhance the aqueous solubility of this compound. These include:
-
Complexation: Using cyclodextrins, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly increase solubility by forming inclusion complexes.[10]
-
Nanosuspensions: Preparing a nanosuspension can improve the dissolution rate and bioavailability of pyrimethamine.[11]
-
Solid Dispersions: Creating solid dispersions of pyrimethamine with various polymers can enhance its solubility and dissolution characteristics.[12]
-
pH Adjustment: As a weak base, the solubility of pyrimethamine can be slightly increased in acidic solutions.[13]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer/media | The final concentration of this compound exceeds its solubility limit in the aqueous solution. The percentage of DMSO in the final solution is too low to maintain solubility. | 1. Decrease the final concentration of this compound. 2. Increase the percentage of DMSO in the final solution, ensuring it remains within the tolerated limit for your specific cell line or assay (typically ≤ 0.5%). 3. Consider using a different solubilization strategy, such as complexation with HP-β-CD.[10] 4. Prepare the final dilution immediately before use and ensure thorough mixing. |
| Inconsistent results between experiments | Variability in the preparation of this compound solutions. Degradation of the compound in solution. | 1. Standardize the protocol for preparing this compound solutions, including the source and purity of the compound, solvent, stock concentration, and final dilution steps. 2. Prepare fresh dilutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[14] 3. Protect stock solutions from light, as pyrimethamine can be light-sensitive.[3][15] |
| Low potency or lack of expected biological effect | Incomplete dissolution of this compound, leading to a lower effective concentration. The compound may not be reaching its intracellular target. | 1. Visually inspect the final solution for any precipitate. If present, centrifuge the solution and use the supernatant, but be aware that the actual concentration will be lower than calculated. 2. Use a higher concentration of the co-solvent (e.g., DMSO) if your experimental system allows. 3. Verify the identity and purity of your this compound compound using analytical methods. 4. For cell-based assays, ensure adequate incubation time for the compound to penetrate the cell membrane. |
Quantitative Data
Table 1: Solubility of this compound (Pyrimethamine) in Various Solvents
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Notes |
| Water | < 0.1[3][9] | < 0.4 | Practically insoluble. |
| Ethanol | ~5 (slightly soluble)[1][13] | ~20 | |
| Chloroform | ~8 (slightly soluble)[2] | ~32 | |
| DMSO | 10 - 15[5][6] | 40.2 - 60.4 | Sonication is recommended to aid dissolution. |
| Dimethylformamide (DMF) | ~2.5[5][8] | ~10 | |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5[5][8] | ~2.0 | Recommended for preparing aqueous working solutions. |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ~2.0[6] | ~8.0 | A common vehicle for in vivo studies. Sonication is recommended.[6] |
Molecular Weight of Pyrimethamine: 248.71 g/mol
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials: this compound (Pyrimethamine) powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Weigh out 2.49 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution until the powder is completely dissolved. Gentle warming or sonication may be used to facilitate dissolution.
-
Store the 10 mM stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect from light.
-
Protocol 2: Luciferase Reporter Assay for STAT3 Inhibition
-
Cell Culture: Plate U3A cells (human fibrosarcoma cells stably expressing a STAT3-dependent luciferase reporter) in a 96-well plate and allow them to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of the 10 mM this compound DMSO stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.5%.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the cells for 2 hours.
-
-
STAT3 Activation: Stimulate the cells with a STAT3 activator (e.g., Interleukin-6) at a pre-determined optimal concentration.
-
Luciferase Assay: After the appropriate stimulation time, lyse the cells and measure the luciferase activity according to the manufacturer's instructions of the luciferase assay kit.
-
Data Analysis: Normalize the luciferase readings to a co-transfected control (e.g., Renilla luciferase) if applicable. Calculate the percentage of STAT3 inhibition for each this compound concentration relative to the vehicle-treated control.
Visualizations
Caption: Mechanism of action of this compound in the STAT3 signaling pathway.
References
- 1. Pyrimethamine [chembk.com]
- 2. drugfuture.com [drugfuture.com]
- 3. PYRIMETHAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. patents.justia.com [patents.justia.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Pyrimethamine | Antifolate | Parasite | DHFR | TargetMol [targetmol.com]
- 7. selleckchem.com [selleckchem.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. Pyrimethamine | C12H13ClN4 | CID 4993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Pyrimethamine [drugfuture.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Pyrimethamine price,buy Pyrimethamine - chemicalbook [chemicalbook.com]
GLG-801 experimental variability and solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the experimental use of GLG-801 (also known as S3I-201 or NSC 74859), a selective inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to address potential variability and ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of STAT3.[1] Its primary mechanism involves the disruption of STAT3 activation, dimerization, and subsequent DNA binding, which in turn inhibits the transcription of STAT3 target genes.[2][3] This leads to the suppression of cellular processes such as proliferation and survival in cells with constitutively active STAT3.[3]
Q2: What are the known aliases for this compound?
A2: this compound is also known by the following names: S3I-201 and NSC 74859.[2][3][4]
Q3: What is the reported potency of this compound?
A3: The potency of this compound can vary depending on the assay. The reported half-maximal inhibitory concentration (IC50) for STAT3 DNA-binding activity is approximately 86 µM.[3][4] For the suppression of IL-6-induced STAT3 phosphorylation in T cells, the IC50 is reported to be 38 µM.[2] In cell proliferation assays, the IC50 for various breast cancer cell lines is around 100 µM.[3]
Q4: Is this compound a selective inhibitor?
A4: this compound shows preferential inhibition of STAT3 over other STAT family members like STAT1 and STAT5 in DNA-binding assays.[3] However, it is important to note that this compound has been identified as a non-selective alkylating agent, which can covalently modify cysteine residues on STAT3 and other cellular proteins.[5][6] This indicates the potential for off-target effects.
Q5: How should I store and handle this compound?
A5: this compound is typically supplied as a crystalline solid and should be stored at -20°C for long-term stability (≥ 4 years).[2] For creating stock solutions, DMSO and DMF are suitable solvents.[2][3] It has poor solubility in water.[3] It is recommended to prepare fresh dilutions for your experiments and avoid repeated freeze-thaw cycles of the stock solution.
Troubleshooting Guides
Issue 1: High Variability in Experimental Results
High variability between replicate experiments or different batches of this compound can be a significant challenge.
| Potential Cause | Recommended Solution |
| Inconsistent this compound Concentration | Ensure accurate weighing and complete dissolution of the compound when preparing stock solutions. Use freshly calibrated pipettes for dilutions. |
| Compound Instability | Prepare fresh working solutions from a frozen stock for each experiment. Avoid prolonged storage of diluted solutions, especially in aqueous buffers. |
| Cell Culture Inconsistency | Maintain consistent cell density, passage number, and growth conditions. Starve cells of serum for a consistent period before treatment to reduce baseline STAT3 activation. |
| Assay Timing | The kinetics of STAT3 inhibition can vary between cell lines. Perform a time-course experiment to determine the optimal treatment duration for your specific model. |
Issue 2: Lack of Expected Inhibitory Effect
Observing a weaker-than-expected or no inhibitory effect of this compound on STAT3 signaling or cell viability is a common issue.
| Potential Cause | Recommended Solution |
| Suboptimal Compound Concentration | Perform a dose-response experiment to determine the optimal concentration range for your cell line and assay. The reported IC50 values can serve as a starting point. |
| Poor Cell Permeability | While generally cell-permeable, efficiency can vary. If poor permeability is suspected, consider increasing the incubation time or using a different STAT3 inhibitor with known good permeability for comparison. |
| STAT3 Pathway Not Activated | For experiments measuring inhibition of stimulated STAT3 activity, ensure your positive control (e.g., IL-6 treatment) is effectively inducing STAT3 phosphorylation. |
| Irreversible Inhibition | As an alkylating agent, this compound may cause irreversible inhibition. This can affect the interpretation of washout experiments. Be mindful of this property when designing your studies. |
| Cell Line Resistance | Some cell lines may have intrinsic or acquired resistance to STAT3 inhibition. Confirm that your cell model is dependent on the STAT3 pathway for the phenotype you are measuring. |
Issue 3: Off-Target Effects
Due to its nature as an alkylating agent, this compound can exhibit off-target effects.[5][6]
| Potential Cause | Recommended Solution |
| Non-specific Alkylation | Use the lowest effective concentration of this compound to minimize non-specific binding to other proteins. |
| Covalent Modification of Other Proteins | Include appropriate negative controls, such as a structurally related but inactive compound if available. Use orthogonal approaches, like siRNA-mediated STAT3 knockdown, to confirm that the observed phenotype is indeed STAT3-dependent. |
Quantitative Data Summary
| Parameter | Value | Assay Condition | Reference(s) |
| IC50 (STAT3 DNA Binding) | 86 ± 33 µM | Cell-free assay | [3] |
| IC50 (STAT3 DNA Binding) | 86 µM | Cell-free assay | [4] |
| IC50 (IL-6-induced p-STAT3) | 38 µM | T cells | [2] |
| IC50 (Cell Growth Inhibition) | ~100 µM | MDA-MB-435, MDA-MB-453, MDA-MB-231 breast cancer cells | [3] |
| Solubility (DMSO) | 16 mg/mL | - | [2] |
| Solubility (DMF) | 12.5 mg/mL | - | [2] |
| Solubility (DMF:PBS pH 7.2, 1:1) | 0.5 mg/mL | - | [2] |
| Stability (Solid) | ≥ 4 years | at -20°C | [2] |
Experimental Protocols
Western Blot for Phosphorylated STAT3 (p-STAT3)
This protocol is adapted for the analysis of this compound's effect on STAT3 phosphorylation.
-
Cell Culture and Treatment: Plate cells at a density that will result in 70-80% confluency at the time of harvest. The following day, replace the medium with serum-free medium and incubate for 12-24 hours. Treat cells with varying concentrations of this compound (e.g., 10-200 µM) for the desired time (e.g., 2-24 hours). For stimulated conditions, add a known STAT3 activator (e.g., IL-6 at 20 ng/mL) for the last 15-30 minutes of the this compound treatment.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize protein amounts and prepare samples with Laemmli buffer. Separate proteins on a polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against p-STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total STAT3 and a loading control like GAPDH or β-actin.
Cell Viability/Proliferation Assay (MTT Assay)
This protocol can be used to assess the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 1-200 µM) for a specified period (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
Caption: The STAT3 signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting common experimental issues with this compound.
References
- 1. Selective chemical probe inhibitor of Stat3, identified through structure-based virtual screening, induces antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Signal transducer and activator of transcription 3 (STAT3) inhibitor, S3I-201, acts as a potent and non-selective alkylating agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signal transducer and activator of transcription 3 (STAT3) inhibitor, S3I-201, acts as a potent and non-selective alkylating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
refining GLG-801 treatment protocols
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the effective use of GLG-801, a STAT3 transcription factor inhibitor, in your research. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your experiments.
I. Troubleshooting Guide
This guide addresses common issues that may arise during the use of this compound and other STAT3 inhibitors.
| Issue | Potential Cause | Recommended Solution |
| No or weak inhibition of STAT3 phosphorylation (p-STAT3) in Western Blot | 1. Suboptimal this compound Concentration: The concentration of this compound may be too low to effectively inhibit STAT3 phosphorylation in your specific cell line. 2. Inadequate Incubation Time: The treatment duration may not be optimal for observing the inhibitory effect. 3. Poor Cell Permeability: The compound may not be efficiently entering the cells. 4. Degraded this compound Stock: Improper storage or multiple freeze-thaw cycles can lead to compound degradation. 5. Issues with Western Blot Protocol: Problems with antibody quality, buffer composition, or transfer efficiency can affect results. | 1. Perform a Dose-Response Experiment: Test a range of this compound concentrations (e.g., 0.1 µM to 100 µM) to determine the optimal inhibitory concentration (IC50) for your cell line. 2. Conduct a Time-Course Experiment: Treat cells with this compound for varying durations (e.g., 2, 6, 12, 24 hours) to identify the optimal time point for p-STAT3 inhibition. 3. Consult Literature for Similar Compounds: Review studies on other STAT3 inhibitors to see if specific formulations or delivery agents were used to enhance cell permeability. 4. Prepare Fresh Stock Solutions: Prepare fresh this compound stock solutions in an appropriate solvent (e.g., DMSO) and aliquot for single use to avoid freeze-thaw cycles. Store as recommended. 5. Optimize Western Blot Protocol: Ensure the use of validated primary and secondary antibodies. Optimize blocking conditions and ensure efficient protein transfer. Include positive and negative controls. |
| High Background in Western Blot for p-STAT3 | 1. Inefficient Blocking: The blocking step may not be sufficient to prevent non-specific antibody binding. 2. Primary Antibody Concentration Too High: An excessive concentration of the primary antibody can lead to high background. 3. Insufficient Washing: Inadequate washing between antibody incubation steps can result in residual, unbound antibodies. | 1. Optimize Blocking: Increase the concentration of the blocking agent (e.g., 5% non-fat milk or BSA in TBST) or extend the blocking time. 2. Titrate Primary Antibody: Perform a titration experiment to determine the optimal dilution of the primary antibody that provides a strong signal with low background. 3. Increase Wash Steps: Increase the number and duration of washes with TBST after primary and secondary antibody incubations. |
| High Variability Between Experimental Replicates | 1. Inconsistent Cell Seeding: Uneven cell numbers across wells or plates can lead to variable results. 2. Inaccurate Pipetting: Errors in pipetting this compound or other reagents can introduce variability. 3. Cell Health and Passage Number: Using cells that are unhealthy or have a high passage number can lead to inconsistent responses. | 1. Ensure Uniform Cell Seeding: Use a cell counter to accurately determine cell density and ensure even distribution when plating. 2. Use Calibrated Pipettes: Regularly calibrate your pipettes and use appropriate pipetting techniques to ensure accuracy. 3. Maintain Healthy Cell Cultures: Use cells within a consistent and low passage number range. Regularly check for signs of stress or contamination. |
| Observed Cell Toxicity at Expected Efficacious Doses | 1. Off-Target Effects: At higher concentrations, this compound may have off-target effects leading to cytotoxicity. 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be toxic to the cells. | 1. Determine Therapeutic Window: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your functional assays to identify a concentration range where this compound is effective without causing significant cell death. 2. Control for Solvent Effects: Ensure that the final concentration of the solvent in your culture medium is consistent across all treatments and is below the toxic threshold for your cell line (typically <0.5% for DMSO). |
II. Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a small molecule inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3).[1] It functions by interfering with the STAT3 signaling pathway, which is often constitutively activated in cancer cells and plays a crucial role in cell proliferation, survival, and differentiation.
2. How should I prepare and store this compound?
-
Reconstitution: For powdered this compound, it is recommended to prepare a high-concentration stock solution in a suitable solvent such as dimethyl sulfoxide (DMSO).
-
Storage of Stock Solution: Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
-
Working Solutions: Prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium just before use.
3. What is a typical starting concentration for in vitro experiments?
A starting point for dose-response experiments could be in the range of 1 µM to 10 µM. However, the optimal concentration is highly dependent on the cell line and the specific assay. It is crucial to perform a dose-response study to determine the IC50 value for your experimental system.
4. How can I confirm that this compound is inhibiting STAT3 in my cells?
The most common method is to perform a Western blot to assess the phosphorylation status of STAT3 at tyrosine 705 (p-STAT3 Y705). A decrease in the p-STAT3/total STAT3 ratio upon treatment with this compound indicates target engagement. Other methods include reporter gene assays for STAT3 transcriptional activity or downstream target gene expression analysis (e.g., via qPCR).
5. Is this compound specific to STAT3?
While designed as a STAT3 inhibitor, the specificity of small molecule inhibitors can vary. It is advisable to include appropriate controls in your experiments to assess potential off-target effects. This may involve testing the effect of this compound on the phosphorylation of other STAT family members (e.g., STAT1, STAT5) or using cell lines with known STAT3 dependency.
III. Experimental Protocols
The following are generalized protocols that should be optimized for your specific cell lines and experimental conditions.
A. Western Blot for STAT3 Phosphorylation
This protocol outlines the steps to assess the effect of this compound on STAT3 phosphorylation.
1. Cell Seeding and Treatment: a. Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. b. Allow cells to adhere overnight. c. Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for the desired duration. d. If your model requires stimulation to activate the STAT3 pathway, add the appropriate cytokine (e.g., IL-6) for a short period (e.g., 15-30 minutes) before cell lysis.
2. Cell Lysis: a. Wash cells once with ice-cold PBS. b. Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant (protein lysate) to a new tube.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
4. Sample Preparation and SDS-PAGE: a. Normalize the protein concentration for all samples with lysis buffer. b. Add 4x Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes. c. Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
5. Western Blotting: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. b. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. c. Incubate the membrane with primary antibodies against p-STAT3 (Tyr705) and total STAT3 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used. d. Wash the membrane three times with TBST for 10 minutes each. e. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane three times with TBST for 10 minutes each. g. Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
6. Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the p-STAT3 signal to the total STAT3 signal for each sample.
B. Cell Viability Assay (MTT Assay)
This protocol is for assessing the cytotoxic effects of this compound.
1. Cell Seeding: a. Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well). b. Allow cells to adhere overnight.
2. Treatment: a. Treat cells with a range of this compound concentrations in triplicate. Include a vehicle control. b. Incubate for the desired period (e.g., 24, 48, or 72 hours).
3. MTT Addition: a. Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C until formazan crystals are formed.
4. Solubilization: a. Carefully remove the medium and add a solubilization solution (e.g., DMSO or a specialized solubilizing buffer) to each well to dissolve the formazan crystals.
5. Absorbance Measurement: a. Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
6. Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the dose-response curve and determine the IC50 value for cytotoxicity.
IV. Visualizations
Caption: Simplified STAT3 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for characterizing this compound activity.
References
avoiding GLG-801 degradation in experiments
Welcome to the technical support center for GLG-801, a novel and potent ATP-competitive inhibitor of Kinase X (KX). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of this compound to ensure experimental reproducibility and success.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound?
A: Proper storage is critical to maintain the integrity and stability of this compound.[1][2][3][4] For long-term storage, this compound should be stored as a lyophilized powder at -20°C or below, protected from light and moisture.[3][4] Under these conditions, the compound is stable for up to three years. Once reconstituted in a solvent such as DMSO, it is recommended to prepare single-use aliquots and store them at -80°C for up to six months to avoid repeated freeze-thaw cycles, which can lead to degradation.[2]
Q2: My this compound stock solution appears to have precipitated. What should I do?
A: Precipitation can occur if the solubility of this compound in the solvent is exceeded or due to improper storage.[1] If you observe precipitation, gently warm the solution to 37°C for 5-10 minutes and vortex thoroughly to redissolve the compound.[2] Before use, centrifuge the vial to ensure any remaining micro-precipitates are collected at the bottom.[2] To prevent this, ensure you are not exceeding the recommended stock concentration of 10 mM in DMSO and consider the "like dissolves like" principle when choosing a solvent.[1]
Q3: I am observing lower than expected potency in my cell-based assays. What are the potential causes related to the compound?
A: A decrease in potency can be attributed to several factors related to compound degradation:
-
Hydrolysis: this compound is susceptible to hydrolysis in aqueous solutions. Prepare fresh dilutions in your cell culture medium immediately before each experiment.
-
Photodegradation: this compound is light-sensitive.[1][3] Protect your stock solutions and experimental plates from light by using amber vials and covering them with foil.[3]
-
Oxidation: Exposure to air can lead to oxidation. Ensure vials are tightly sealed and consider purging with an inert gas like argon or nitrogen before long-term storage.
Q4: Can the final concentration of DMSO from the this compound stock solution affect my experiment?
A: Yes, high concentrations of DMSO can be toxic to cells and may interfere with your assay results.[1][2] It is recommended to keep the final concentration of DMSO in your cell culture medium below 0.5% to avoid these effects.[2][5] Always include a vehicle control (medium with the same concentration of DMSO) in your experiments to account for any solvent effects.[6]
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values for this compound
Inconsistent IC50 values are a common issue that can often be traced back to compound handling or the experimental setup.
| Potential Cause | Troubleshooting Step | Recommendation |
| Compound Degradation | Verify the age and storage conditions of your this compound stock. | Always use freshly prepared aliquots for each experiment. Avoid using stocks that have undergone multiple freeze-thaw cycles.[2][4] |
| Incorrect Concentration | Re-evaluate your dilution calculations and ensure your pipettes are calibrated. | Perform a serial dilution series from a freshly prepared stock solution. Use a wide range of concentrations to accurately determine the IC50.[6][7] |
| Assay Conditions | Review your assay protocol, including incubation times and cell density. | Ensure a consistent pre-incubation time of the cells with this compound before adding the substrate, typically 15-30 minutes.[6] |
| Substrate Concentration | Check the concentration of the substrate relative to the enzyme's Km value. | For competitive inhibitors like this compound, using a substrate concentration at or below the Km will increase the apparent potency.[6] |
Issue 2: High Background Signal in Kinase Assays
High background can mask the inhibitory effect of this compound.
| Potential Cause | Troubleshooting Step | Recommendation |
| Reagent Contamination | Check all buffers and reagents for contamination. | Prepare fresh buffers and solutions for each experiment.[7] |
| Non-specific Inhibition | The observed signal may not be from Kinase X. | Run a control with a known inactive analog of this compound if available. |
| Assay Plate Issues | The type of microplate may be unsuitable. | For fluorescence-based assays, use black plates with clear bottoms. For colorimetric assays, use clear plates.[8] |
| No-Substrate Control | Establish the background signal accurately. | Include a control well that contains the enzyme and this compound but no substrate to measure the inherent background signal.[6] |
Experimental Protocols
Protocol: Determining the IC50 of this compound in a Cell-Based Assay
This protocol outlines a method for determining the half-maximal inhibitory concentration (IC50) of this compound against Kinase X in a cellular context.
-
Cell Preparation:
-
Plate cells expressing Kinase X in a 96-well plate at a predetermined optimal density.
-
Incubate the cells overnight at 37°C in a 5% CO₂ incubator to allow for attachment.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock solution in cell culture medium to achieve a range of final concentrations (e.g., 1 nM to 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.[5]
-
-
Compound Treatment:
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Include a "vehicle control" (medium with DMSO only) and a "no treatment" control.
-
Incubate the plate for the desired treatment time (e.g., 24 hours) at 37°C and 5% CO₂.
-
-
Assay Measurement:
-
After incubation, lyse the cells and perform a kinase activity assay using a specific substrate for Kinase X. This can be measured via various methods, such as luminescence, fluorescence, or colorimetry.
-
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Normalize the data to the vehicle control (representing 100% activity).
-
Plot the normalized enzyme activity against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value.
-
Visualizations
Signaling Pathway of Kinase X
Caption: Simplified signaling cascade involving Kinase X and the inhibitory action of this compound.
Experimental Workflow for IC50 Determination
Caption: Step-by-step workflow for determining the IC50 of this compound in a cell-based assay.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. captivatebio.com [captivatebio.com]
- 3. globalresearchchem.com [globalresearchchem.com]
- 4. maxedoutcompounds.com [maxedoutcompounds.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. superchemistryclasses.com [superchemistryclasses.com]
- 8. docs.abcam.com [docs.abcam.com]
GLG-801 quality control and purity assessment
GLG-801 Technical Support Center
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the quality control and purity assessment of this compound. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and key quality specifications.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder and solutions?
A: For long-term storage, this compound powder should be stored at -20°C, protected from light and moisture. For short-term storage (up to two weeks), it can be kept at 4°C. Solutions of this compound should be freshly prepared for experiments. If storage of a stock solution is necessary, it should be aliquoted and stored at -80°C for no longer than one month to prevent degradation.
Q2: What is the expected purity specification for a new batch of this compound?
A: Each new batch of this compound should meet a purity specification of ≥99.0% as determined by High-Performance Liquid Chromatography (HPLC). Detailed specifications for impurities and residual solvents are provided in Table 1.
Q3: What solvents are recommended for dissolving this compound?
A: this compound is soluble in DMSO (dimethyl sulfoxide) at concentrations up to 50 mg/mL and in ethanol at concentrations up to 10 mg/mL. For aqueous buffers, it is recommended to first prepare a concentrated stock solution in DMSO and then dilute it with the aqueous buffer to the final desired concentration.
Q4: How can I confirm the identity of this compound?
A: The identity of this compound can be confirmed using mass spectrometry to verify its molecular weight and fragmentation pattern. The expected molecular weight and other key identifiers are listed in the Certificate of Analysis (see Table 1). Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for structural confirmation.
Troubleshooting Guides
This section addresses common issues that may arise during the quality control analysis of this compound.
Issue 1: Unexpected peaks in the HPLC chromatogram.
-
Q: I see extra peaks in my HPLC chromatogram that are not the main this compound peak. What could be the cause?
-
A: Unexpected peaks can arise from several sources:
-
Contamination: The sample, solvent, or HPLC system may be contaminated.[1][2] Ensure you are using high-purity solvents and clean equipment.
-
Degradation: this compound may have degraded due to improper storage or handling. Ensure the compound has been stored correctly and that solutions are freshly prepared.
-
Related Impurities: The peaks may represent known process-related impurities or degradation products. Refer to the impurity profile in Table 1 to see if the retention times match any known impurities.
-
Carryover: A previous sample may not have been fully flushed from the injector or column.[2] Run a blank injection (mobile phase only) to check for carryover.
-
-
Issue 2: Poor peak shape (tailing or fronting) in HPLC analysis.
-
Q: The peak for this compound in my HPLC chromatogram is showing significant tailing. How can I resolve this?
-
A: Peak tailing is a common issue in HPLC and can be caused by several factors.[1][2][3][4]
-
Column Overload: You may be injecting too much sample onto the column.[2][3] Try reducing the injection volume or the sample concentration.
-
Secondary Interactions: The analyte may be interacting with active sites on the silica-based column.[3] Adding a small amount of a competing agent, like triethylamine, to the mobile phase can sometimes mitigate this.
-
Column Degradation: The column itself may be aging or contaminated.[2][4] Try flushing the column with a strong solvent or replace it if necessary.
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound. Ensure the mobile phase pH is appropriate for the compound.
-
-
Issue 3: Inconsistent retention times in HPLC.
-
Q: The retention time for this compound is shifting between injections. What is causing this variability?
-
A: Retention time shifts can compromise the reliability of your results.[1][2][4] Potential causes include:
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase can lead to shifts.[2][4] Ensure accurate and consistent preparation for each batch.
-
Temperature Fluctuations: Changes in ambient or column temperature can affect retention times.[2] Use a temperature-controlled column compartment for better stability.
-
Pump Malfunction: Issues with the HPLC pump, such as leaks or inconsistent flow rates, can cause variability.[4] Check the pump for any signs of leaks or pressure fluctuations.[1][5]
-
Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before starting your analytical run.[4]
-
-
Data Presentation
Quantitative data for this compound quality control is summarized below.
Table 1: this compound Certificate of Analysis Specifications
| Parameter | Specification | Test Method |
| Appearance | White to off-white crystalline powder | Visual |
| Identity | Conforms to reference standard | HPLC, MS |
| Purity (by HPLC) | ≥ 99.0% | HPLC |
| Individual Impurity | ≤ 0.15% | HPLC |
| Total Impurities | ≤ 0.5% | HPLC |
| Residual Solvents | ≤ 5000 ppm (as per ICH Q3C) | GC-MS |
| Water Content | ≤ 0.5% | Karl Fischer Titration |
| Molecular Weight | 452.5 g/mol (confirm by MS) | Mass Spectrometry |
Table 2: Standard HPLC Method Parameters for Purity Assessment
| Parameter | Value |
| Column | C18 reverse-phase, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 5 µL |
| Detector Wavelength | 254 nm |
| Run Time | 20 minutes |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Objective: To determine the purity of this compound and quantify any related impurities.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile, water, and formic acid
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water.
-
Prepare Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile.
-
Degas both mobile phases before use.[5]
-
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B to obtain a final concentration of 1 mg/mL.
-
-
Sample Preparation:
-
Prepare the this compound sample in the same manner as the standard to achieve a final concentration of 1 mg/mL.
-
-
HPLC System Setup:
-
Install the C18 column and set the column temperature to 30°C.
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detector to a wavelength of 254 nm.
-
Equilibrate the column with the initial mobile phase composition (5% B) for at least 15 minutes or until a stable baseline is achieved.
-
-
Analysis:
-
Inject 5 µL of the standard solution, followed by the sample solution.
-
Run the gradient as specified in Table 2.
-
-
Data Processing:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity of this compound by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
Quantify any impurities by comparing their peak areas to the area of the main peak.
-
Protocol 2: Identity Confirmation by Mass Spectrometry (MS)
Objective: To confirm the molecular identity of this compound.
Materials:
-
This compound sample
-
LC-MS grade solvents (e.g., acetonitrile, water, formic acid)
-
Mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an HPLC system.
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 10 µg/mL) in a suitable solvent, such as 50% acetonitrile in water with 0.1% formic acid.
-
-
Instrumentation Setup:
-
Set up the HPLC system for direct infusion or a rapid chromatographic separation.
-
Set the mass spectrometer to operate in positive ion mode using electrospray ionization (ESI).
-
Set the mass range to scan from m/z 100 to 1000.
-
-
Analysis:
-
Infuse or inject the prepared sample into the mass spectrometer.
-
Acquire the full scan mass spectrum.
-
-
Data Interpretation:
-
Look for the protonated molecule [M+H]+. For this compound (MW = 452.5), this should appear at approximately m/z 453.5.
-
Confirm that the observed mass is within the acceptable mass accuracy of the instrument (typically <5 ppm for high-resolution mass spectrometry).[6]
-
If necessary, perform tandem MS (MS/MS) to obtain a fragmentation pattern and compare it to a reference spectrum for further structural confirmation.
-
Visualizations
Below are diagrams illustrating key workflows and concepts related to this compound.
Caption: Troubleshooting workflow for unexpected HPLC peaks.
References
challenges in replicating studies with GLG-801
Technical Support Center: GLG-801
Welcome to the this compound Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with this compound, a novel and selective inhibitor of Phosphoinositide 3-kinase gamma (PI3Kγ). Here you will find essential information to help you anticipate, troubleshoot, and resolve common challenges encountered during in vitro and in vivo studies, thereby enhancing the reproducibility and reliability of your results.
Troubleshooting Guides
Replicating studies with kinase inhibitors like this compound can present challenges ranging from inconsistent cellular potency to unexpected off-target effects. This guide addresses specific issues in a question-and-answer format.
Question: My this compound biochemical assay results (IC50) are potent, but the effect is much weaker in cell-based assays. What is causing this discrepancy?
Answer: This is a common issue when transitioning from a cell-free to a cellular environment. Several factors can contribute to this difference in potency. The primary reasons include high intracellular ATP concentrations that compete with this compound for the kinase's binding site, poor cell permeability of the compound, or the compound being a substrate for cellular efflux pumps like P-glycoprotein.[1]
Troubleshooting Summary: Discrepancy Between Biochemical and Cellular Potency
| Potential Cause | Diagnostic Approach | Recommended Solution | Expected Outcome |
|---|---|---|---|
| High Intracellular ATP | Compare biochemical IC50 values at low ATP (e.g., 10 µM) vs. physiological ATP (e.g., 1-5 mM) concentrations. | This is an inherent property of ATP-competitive inhibitors. Focus on optimizing cellular assay conditions. | A rightward shift in the IC50 curve at higher ATP concentrations confirms competition. |
| Poor Cell Permeability | Assess the compound's physicochemical properties (e.g., LogP, polar surface area).[1] Perform a cellular uptake assay. | Modify this compound's chemical structure to improve permeability or use permeabilizing agents (with caution, as they can be toxic). | Improved cellular potency that more closely aligns with biochemical assay results. |
| Efflux by Pumps (e.g., P-gp) | Co-incubate cells with this compound and a known efflux pump inhibitor (e.g., verapamil, cyclosporin A).[1] | Use cell lines with low or no expression of relevant efflux pumps. | A significant increase in this compound potency in the presence of an efflux pump inhibitor. |
| Low Target Expression | Verify PI3Kγ expression and activity (phosphorylation status) in your cell line using Western blotting or qPCR.[1] | Select a cell line with confirmed high expression and activity of PI3Kγ.[1] | Stronger and more consistent dose-response to this compound in the validated cell line. |
| Compound Instability/Degradation | Assess this compound stability in cell culture media over the experiment's duration (e.g., 24, 48, 72h) using LC-MS. | Replenish the compound in the media at regular intervals if significant degradation is observed. | More consistent biological effects over longer incubation periods. |
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cellular phenotypes that don't seem related to PI3Kγ inhibition. How can we confirm if this is an off-target effect?
A1: Unexpected phenotypes are often a sign of off-target activity. A gold-standard method to differentiate on-target from off-target effects is a rescue experiment.[2] This involves overexpressing a drug-resistant mutant of PI3Kγ. If the phenotype is reversed, the effect is on-target. If it persists, it is likely an off-target effect.[1][2] Another powerful method is to perform a kinome-wide selectivity screen to identify other kinases that this compound may inhibit.[1]
Q2: What are the best practices for solubilizing and storing this compound to ensure consistency?
A2: Proper handling of this compound is critical for reproducible results. This compound is soluble in organic solvents like DMSO and ethanol. For cellular experiments, prepare a high-concentration stock solution (e.g., 10-20 mM) in DMSO. Aliquot this stock into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, dilute the DMSO stock in your aqueous buffer or cell culture medium. Note that the final DMSO concentration should typically be kept below 0.5% to avoid solvent-induced toxicity. For aqueous solutions, do not store for more than one day.
Q3: Are there known toxicities associated with inhibiting the PI3Kγ isoform that we should monitor for in our animal models?
A3: Yes, inhibition of different PI3K isoforms is associated with distinct toxicity profiles.[3] While PI3Kα inhibition is linked to hyperglycemia and PI3Kδ inhibition can cause colitis and transaminitis, PI3Kγ is primarily expressed in hematopoietic cells and regulates immune and inflammatory responses.[4][5][6][7] Therefore, in vivo studies with this compound should include careful monitoring of immune cell populations (e.g., via CBC with differential), potential for opportunistic infections, and inflammatory markers.[4]
Q4: How do we select the appropriate cell lines for our this compound experiments?
A4: Cell line selection is crucial. First, ensure your chosen cell line expresses the target, PI3Kγ. Since PI3Kγ is highly expressed in immune cells, cell lines of myeloid or lymphoid origin (e.g., macrophages, neutrophils, certain leukemias) are often suitable.[7] Second, confirm that the PI3K/Akt pathway is active in these cells, either basally or upon stimulation (e.g., with a chemokine). Finally, consider the genetic background of the cell line; mutations in other pathway components (like PTEN loss or activating KRAS mutations) can alter the cellular response to PI3K inhibition and affect reproducibility.[6][8]
Experimental Protocols
Protocol 1: Western Blot for PI3K Pathway Inhibition
This protocol is used to verify that this compound is inhibiting the PI3K pathway in a cellular context by measuring the phosphorylation of the downstream effector Akt.
Materials:
-
Cell line with confirmed PI3Kγ expression.
-
Complete growth medium.
-
This compound stock solution (10 mM in DMSO).
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA Protein Assay Kit.
-
Primary antibodies: Rabbit anti-phospho-Akt (Ser473), Rabbit anti-total-Akt.
-
HRP-conjugated anti-rabbit secondary antibody.
-
Chemiluminescent substrate (ECL).
Procedure:
-
Cell Seeding: Seed 1-2 million cells per well in a 6-well plate and allow them to adhere overnight.
-
Serum Starvation (Optional): To reduce basal pathway activity, replace the medium with a low-serum (e.g., 0.5% FBS) or serum-free medium for 4-6 hours.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for 1-2 hours.
-
Stimulation: Add a stimulant known to activate the PI3K pathway in your cell line (e.g., 100 ng/mL CXCL12) for 15-30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS, then add 100-150 µL of ice-cold lysis buffer. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Western Blotting:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.[9]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[9]
-
Incubate with primary antibody (e.g., anti-phospho-Akt, 1:1000 dilution) overnight at 4°C.[9]
-
Wash the membrane and incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.[9]
-
Visualize bands using a chemiluminescent substrate.[9]
-
-
Analysis: Strip the membrane and re-probe for total Akt as a loading control. Quantify band intensities to determine the ratio of phosphorylated Akt to total Akt. A dose-dependent decrease in this ratio indicates successful pathway inhibition.
Protocol 2: Cell Viability (MTT) Assay
This protocol assesses the effect of this compound on cell proliferation and viability.
Materials:
-
96-well plates.
-
Target cells in complete growth medium.
-
This compound stock solution (10 mM in DMSO).
-
MTT reagent (5 mg/mL in PBS).
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours.[9]
-
Drug Preparation: Prepare serial dilutions of this compound in complete medium. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control.[9]
-
Treatment: Remove the medium and add 100 µL of the diluted this compound or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a 5% CO2 incubator.[9]
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C until formazan crystals form.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to calculate the percentage of cell viability. Plot the results to determine the IC50 value for cell growth inhibition.
Visualizations
This compound Mechanism of Action Workflow
The following diagram illustrates the experimental workflow to confirm that this compound's cellular effect is mediated through on-target inhibition of the PI3Kγ signaling pathway.
Caption: Logical workflow for distinguishing on-target vs. off-target effects of this compound.
PI3K/Akt Signaling Pathway
This diagram shows a simplified representation of the Class IB PI3K signaling pathway inhibited by this compound.
Caption: Simplified PI3Kγ signaling cascade and the inhibitory action of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cancernetwork.com [cancernetwork.com]
- 4. onclive.com [onclive.com]
- 5. Challenges for the clinical development of PI3K inhibitors: Strategies to improve their impact in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of a novel phosphoinositide 3-kinase gamma (PI3Kγ) inhibitor against hematologic malignancies and theoretical studies on its PI3Kγ-specific ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02649E [pubs.rsc.org]
- 8. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
Preclinical Efficacy of STAT3 Inhibition: A Comparative Analysis of GLG-801's Therapeutic Potential
In the landscape of targeted cancer therapy, the Signal Transducer and Activator of Transcription 3 (STAT3) protein has emerged as a critical node in pathways driving tumor cell proliferation, survival, and invasion. GLG-801, a small molecule inhibitor of STAT3 developed by GLG Pharma, has been investigated for its therapeutic potential in various malignancies and polycystic kidney disease (PKD). While the clinical development of this compound for PKD has been discontinued, its investigation in oncological indications, including Chronic Lymphocytic Leukemia (CLL), breast cancer, and other solid tumors, warrants a detailed examination of its preclinical in vivo efficacy.[1]
This guide provides a comparative analysis of the in vivo efficacy of STAT3 inhibition, using data from a closely related compound, GLG-302, as a proxy for this compound, against standard-of-care therapies in breast cancer and CLL.
I. Comparative Efficacy in Breast Cancer
The therapeutic strategy for breast cancer is heavily influenced by the tumor's hormone receptor (HR) and human epidermal growth factor receptor 2 (HER2) status. For HR-positive breast cancers, endocrine therapies such as tamoxifen and aromatase inhibitors are the standard of care. In this context, the in vivo efficacy of the STAT3 inhibitor GLG-302 was evaluated in a preclinical model of estrogen receptor-positive (ER+) breast cancer.
Quantitative Data Summary
| Treatment Group | Animal Model | Key Efficacy Endpoint | Result |
| GLG-302 | DMBA-induced rat model (ER+) | Tumor Multiplicity | Reduced |
| Tumor Weight | Reduced | ||
| Tamoxifen | BALB/c mice with 4T1 mouse breast cancer cells | Survival Time | Extended |
| Anastrozole (Aromatase Inhibitor) | Nude mice with MCF-7 cells transfected with aromatase | Tumor Growth | Suppressed |
Experimental Protocols
GLG-302 in DMBA-induced Mammary Cancer Model:
-
Animal Model: Female Sprague-Dawley rats.
-
Carcinogen: 7,12-dimethylbenz[a]anthracene (DMBA) administered to induce ER-positive mammary tumors.
-
Treatment: GLG-302 administered orally.
-
Endpoints: Mammary cancer incidence, multiplicity, and tumor weight were measured. Immunohistochemical analysis was performed to assess STAT3 phosphorylation and cell proliferation.
Tamoxifen in 4T1 Mouse Breast Cancer Model:
-
Animal Model: BALB/c female mice.
-
Tumor Inoculation: 4T1 mouse breast cancer cells were inoculated into the mammary fat pad.
-
Treatment: Tamoxifen administered to the mice.
-
Endpoint: Survival time of the mice was monitored.
Anastrozole in Aromatase-transfected MCF-7 Xenograft Model:
-
Animal Model: Ovariectomized nude mice.
-
Tumor Inoculation: Estrogen receptor-positive human breast cancer cells (MCF-7) stably transfected with the aromatase gene were inoculated.
-
Treatment: Anastrozole administered to the mice.
-
Endpoint: Tumor volume and weight were measured over the course of the treatment.
Signaling Pathway and Experimental Workflow
References
Navigating Neurological and Oncological Pathways: A Comparative Analysis of GLG-801 and NMDA Receptor Antagonists
A critical distinction in therapeutic targeting: GLG-801 operates as a STAT3 inhibitor, a mechanism fundamentally different from that of N-methyl-D-aspartate (NMDA) receptor antagonists. This guide clarifies the distinct mechanisms of action and therapeutic applications of these two separate classes of compounds, providing a comparative overview for researchers, scientists, and drug development professionals.
Initial interest in comparing this compound to NMDA receptor antagonists stems from a misunderstanding of its pharmacological target. Extensive documentation confirms that this compound is a small molecule inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) protein[1][2][3]. Its development has been focused on indications such as various cancers and polycystic kidney disease, where aberrant STAT3 signaling is a key driver of pathology. In contrast, NMDA receptor antagonists modulate glutamatergic neurotransmission in the central nervous system and are investigated for neurological and psychiatric disorders.
Given this fundamental difference, a direct comparison of this compound's performance against NMDA receptor antagonists is not scientifically valid. Instead, this guide will provide a comparative overview of the two distinct therapeutic strategies, detailing their respective signaling pathways, mechanisms of action, and clinical applications. We will also present a comparison between different classes of NMDA receptor antagonists.
Section 1: Understanding this compound and the STAT3 Signaling Pathway
This compound is an orally available small molecule that targets the STAT3 protein. STAT3 is a transcription factor that, upon activation, plays a crucial role in cell proliferation, survival, differentiation, and angiogenesis. In many cancers, STAT3 is constitutively activated, leading to uncontrolled tumor growth and metastasis.
Mechanism of Action: this compound inhibits the function of STAT3, thereby blocking the downstream signaling cascade that promotes cancer cell survival and proliferation[2]. This mechanism has been the basis for its investigation in clinical trials for conditions like chronic lymphocytic leukemia and solid tumors[1].
STAT3 Signaling Pathway
The following diagram illustrates the canonical STAT3 signaling pathway and the point of intervention for inhibitors like this compound.
Section 2: NMDA Receptor Antagonists: A Diverse Class of Neuromodulators
NMDA receptors are ionotropic receptors for glutamate, the primary excitatory neurotransmitter in the brain. They are crucial for synaptic plasticity, learning, and memory. However, their overactivation can lead to excitotoxicity and neuronal cell death, implicating them in a range of neurological and psychiatric disorders. NMDA receptor antagonists are a broad class of drugs that block the activity of these receptors.
Comparison of NMDA Receptor Antagonist Classes
The following table summarizes the key characteristics of different classes of NMDA receptor antagonists.
| Class | Examples | Binding Site | Key Characteristics | Therapeutic Applications |
| Uncompetitive Channel Blockers | Memantine, Ketamine, Esketamine, MK-801 | Within the ion channel pore (PCP site) | Use-dependent (only block open channels); varying kinetics and affinity influence clinical profile. | Alzheimer's disease (Memantine), treatment-resistant depression (Esketamine), anesthetic (Ketamine). |
| Competitive Antagonists | CGS-19755, AP5 | Glutamate binding site on the GluN2 subunit | Block glutamate from binding and activating the receptor. | Primarily research tools; clinical development hampered by side effects. |
| Glycine Site Antagonists | Gavestinel, L-701,324 | Glycine co-agonist site on the GluN1 subunit | Inhibit receptor activation by blocking the binding of the co-agonist glycine. | Investigated for stroke and schizophrenia, with limited clinical success. |
| Non-competitive Allosteric Modulators | Ifenprodil, Traxoprodil | Allosteric site on the GluN2B subunit | Selectively inhibit the function of receptors containing the GluN2B subunit. | Investigated for various neurological disorders. |
NMDA Receptor Signaling Pathway
The diagram below illustrates the NMDA receptor signaling pathway and the sites of action for different antagonist classes.
Section 3: Experimental Protocols
While a direct experimental comparison between this compound and NMDA receptor antagonists is not applicable, below are representative experimental protocols for evaluating the activity of each drug class.
Experimental Protocol 1: Assessing STAT3 Inhibition
Objective: To determine the in vitro efficacy of a STAT3 inhibitor like this compound.
Methodology: Western Blot for Phospho-STAT3
-
Cell Culture: Culture a cancer cell line with known constitutive STAT3 activation (e.g., MDA-MB-231 breast cancer cells).
-
Treatment: Treat cells with varying concentrations of the STAT3 inhibitor (e.g., this compound) for a specified time (e.g., 24 hours). Include a vehicle control.
-
Lysis: Lyse the cells to extract total protein.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Separate protein lysates by SDS-PAGE.
-
Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated STAT3 (p-STAT3) and total STAT3.
-
Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect chemiluminescence.
-
Analysis: Quantify band intensity to determine the ratio of p-STAT3 to total STAT3, indicating the inhibitory effect of the compound.
Experimental Protocol 2: Evaluating NMDA Receptor Antagonism
Objective: To measure the effect of an NMDA receptor antagonist on neuronal activity.
Methodology: Electrophysiology (Whole-Cell Patch-Clamp)
-
Cell Preparation: Prepare primary neuronal cultures or brain slices.
-
Recording Setup: Use a patch-clamp amplifier and data acquisition system.
-
Patching: Establish a whole-cell patch-clamp recording from a neuron.
-
NMDA Application: Apply NMDA to the neuron to evoke an inward current.
-
Antagonist Application: Co-apply the NMDA receptor antagonist at various concentrations with NMDA.
-
Data Acquisition: Record the NMDA-evoked currents in the absence and presence of the antagonist.
-
Analysis: Measure the peak amplitude of the NMDA-evoked current. Plot a concentration-response curve to determine the IC50 of the antagonist.
The following workflow diagram illustrates a typical drug screening process for identifying novel antagonists.
Conclusion
This compound and NMDA receptor antagonists represent distinct therapeutic classes targeting different molecular pathways implicated in disparate disease areas. This compound's role as a STAT3 inhibitor positions it as a potential therapeutic for oncology and other proliferative diseases. NMDA receptor antagonists, by modulating glutamatergic neurotransmission, are established and investigational treatments for a range of neurological and psychiatric conditions. A clear understanding of these fundamental differences is essential for researchers and clinicians in the fields of drug discovery and development.
References
A Comparative Analysis of GLG-801 and AXL Inhibitors in Oncology Research
Aimed at researchers, scientists, and drug development professionals, this guide provides a comparative overview of GLG-801 and prominent AXL inhibitors, focusing on their distinct mechanisms of action, preclinical, and clinical data. This document clarifies the primary target of this compound and presents a comparison with true AXL inhibitors based on available scientific literature.
While this compound has been associated with pathways relevant to cancer, it is crucial to note that publicly available information identifies its primary mechanism of action as the inhibition of the STAT3 transcription factor, not the AXL receptor tyrosine kinase. This guide will, therefore, compare the therapeutic strategy of targeting STAT3 with this compound against the strategy of targeting AXL with inhibitors such as SKI-G-801 and Bemcentinib (R428).
Section 1: Introduction to Investigated Compounds
This compound: Developed by GLG Pharma, this compound is a small molecule inhibitor targeting the Signal Transducer and Activator of Transcription 3 (STAT3). STAT3 is a transcription factor that, when persistently activated, plays a critical role in tumor cell proliferation, survival, metastasis, and immune evasion. This compound has been investigated in Phase I/II clinical trials for breast cancer and solid tumors, and a Phase II trial for chronic lymphocytic leukemia.[1] Development for polycystic kidney disease has been discontinued.[1]
SKI-G-801: A potent and selective small-molecule inhibitor of AXL kinase. Aberrant AXL signaling is implicated in various oncogenic processes, including metastasis and the development of an immunosuppressive tumor microenvironment. SKI-G-801 has been shown to inhibit AXL phosphorylation and has been evaluated in preclinical models for its anti-metastatic and immune-enhancing properties.
Bemcentinib (R428): A selective, orally available small-molecule inhibitor of AXL kinase with an IC50 of 14 nM. It has demonstrated the ability to retard cancer cell migration and invasion. Bemcentinib shows significant selectivity for AXL over other kinases, including the TAM family members Mer and Tyro3.[2]
Section 2: Signaling Pathways and Rationale for Inhibition
Targeting STAT3 and AXL represents two distinct approaches to cancer therapy, both aiming to disrupt critical pathways involved in tumor progression and survival.
The STAT3 Signaling Pathway
The STAT3 signaling cascade is a central node for numerous cytokine and growth factor signals. Upon activation by upstream kinases like JAK, STAT3 dimerizes, translocates to the nucleus, and regulates the transcription of genes involved in cell cycle progression, apoptosis, and angiogenesis.[3] Persistent STAT3 activation is a hallmark of many cancers, contributing to a malignant phenotype.
The AXL Signaling Pathway
AXL, a receptor tyrosine kinase, is activated by its ligand, Gas6. This activation leads to the initiation of several downstream signaling cascades, including the PI3K/AKT, MAPK, and JAK/STAT pathways.[4][5] Overexpression of AXL in tumors is often associated with therapy resistance and an epithelial-to-mesenchymal transition (EMT) phenotype.
Section 3: Preclinical and Clinical Data Comparison
Due to the different primary targets, a direct head-to-head comparison of inhibitory concentrations is not applicable. Instead, this section presents the available data for each compound class.
This compound (STAT3 Inhibitor)
Publicly available, peer-reviewed data on the specific preclinical performance (e.g., IC50 for STAT3 inhibition) and in vivo efficacy of this compound are limited. A study on a related compound, GLG-302, demonstrated that its administration was correlated with decreased STAT3 phosphorylation and reductions in mammary tumors in preclinical models.[4] this compound has advanced to clinical trials, indicating a favorable safety and activity profile in early-phase studies.
| Compound | Primary Target | Development Phase | Indications Investigated |
| This compound | STAT3 | Phase I/II, Phase II | Breast Cancer, Solid Tumors, Chronic Lymphocytic Leukemia[1] |
AXL Inhibitors: SKI-G-801 and Bemcentinib (R428)
Extensive preclinical data is available for both SKI-G-801 and Bemcentinib, demonstrating their potent inhibition of AXL and subsequent effects on cancer cell behavior and the tumor microenvironment.
Table 1: In Vitro Performance of AXL Inhibitors
| Compound | Target | IC50 | Key In Vitro Effects | Cell Lines Tested |
| Bemcentinib (R428) | AXL | 14 nM[2] | Retards cancer cell migration and invasion. | MDA-MB-231, 4T1 |
| SKI-G-801 | AXL | Not specified | Decreased phosphorylation of AXL in a concentration-dependent manner; attenuated migration and invasion. | MDA-MB-231, Hs578T |
Table 2: In Vivo Performance of AXL Inhibitors
| Compound | Model | Dosing | Key In Vivo Outcomes |
| Bemcentinib (R428) | Orthotopic 4T1 breast cancer model | Not specified | Blocks metastasis development and extends survival. |
| SKI-G-801 | B16F10 melanoma, CT26 colon, and 4T1 breast cancer models | 30 mg/kg, orally, once a day | Potently inhibited metastasis; enhanced anti-tumor immune responses. |
Section 4: Experimental Protocols
This section details the methodologies for key experiments cited in the comparison of AXL inhibitors.
Western Blot Analysis for pAXL Inhibition
-
Cell Culture: Human breast cancer cell lines (MDA-MB-231 and Hs578T) or other relevant cancer cell lines are cultured under standard conditions.
-
Treatment: Cells are treated with increasing concentrations of the AXL inhibitor (e.g., SKI-G-801) for a specified period.
-
Lysis and Protein Quantification: Cells are lysed, and total protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated AXL (pAXL) and total AXL. A loading control (e.g., β-actin) is also used.
-
Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vitro Cell Invasion Assay
-
Chamber Preparation: Transwell inserts with a Matrigel-coated membrane are used.
-
Cell Seeding: Cancer cells, pre-treated with the inhibitor or vehicle control for a specified time (e.g., 48 hours), are seeded in the upper chamber in a serum-free medium.
-
Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant (e.g., fetal bovine serum).
-
Incubation: The plate is incubated to allow for cell invasion through the Matrigel.
-
Quantification: Non-invading cells on the upper surface of the membrane are removed. Invading cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.
In Vivo Metastasis Models
-
Animal Models: Immunocompetent mouse models (e.g., C57BL/6 or BALB/c) are used.
-
Tumor Cell Implantation: Cancer cells (e.g., B16F10 melanoma or 4T1 breast cancer) are injected intravenously or implanted orthotopically to establish primary tumors and allow for metastasis.
-
Treatment Regimen: Animals are treated with the AXL inhibitor (e.g., SKI-G-801 at 30 mg/kg/day, orally) or a vehicle control, starting at a specified time relative to tumor cell implantation.
-
Monitoring: Tumor growth is monitored regularly. For metastasis studies, animals are euthanized at a defined endpoint.
-
Metastasis Quantification: Lungs or other organs are harvested, and metastatic nodules are counted visually or through histological analysis. In models using luciferase-expressing cells, metastasis can be monitored non-invasively using in vivo imaging systems.
Section 5: Conclusion
While a direct comparison of inhibitory potency is not feasible due to their different mechanisms of action, both approaches hold significant promise. AXL inhibitors have demonstrated robust preclinical efficacy in inhibiting metastasis and enhancing anti-tumor immunity. The clinical advancement of this compound suggests that targeting the STAT3 pathway is a viable and promising strategy for various cancers. The choice between these therapeutic approaches will depend on the specific tumor biology, including the activation status of the respective pathways and the desired therapeutic outcome. Further research and clinical data will be essential to fully elucidate the potential of both STAT3 and AXL inhibition in the treatment of cancer.
References
- 1. GLG 801 - AdisInsight [adisinsight.springer.com]
- 2. Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the STAT3 inhibitor GLG-302 for the prevention of estrogen receptor-positive and -negative mammary cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A first-in-human Phase I trial of the oral p-STAT3 inhibitor WP1066 in patients with recurrent malignant glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A first-in-human Phase I trial of the oral p-STAT3 inhibitor WP1066 in patients with recurrent malignant glioma - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two Targets: Why a Head-to-Head Comparison of GLG-801 and MK-801 is Not Viable
For researchers, scientists, and drug development professionals, understanding the distinct mechanisms of action and therapeutic targets of investigational compounds is paramount. While the request for a head-to-head comparison of GLG-801 and MK-801 is noted, a direct comparative analysis is precluded by the fundamentally different pharmacological nature of these two molecules. This compound is a STAT3 inhibitor with applications in oncology, while MK-801 is a non-competitive NMDA receptor antagonist primarily used in neuroscience research. This guide will elucidate the distinct characteristics of each compound, clarify their separate mechanisms of action, and explain why a direct performance comparison is not scientifically meaningful.
At a Glance: Key Differences
| Feature | This compound | MK-801 (Dizocilpine) |
| Drug Class | STAT3 Inhibitor | Non-competitive NMDA Receptor Antagonist |
| Primary Target | Signal Transducer and Activator of Transcription 3 (STAT3) | N-Methyl-D-Aspartate (NMDA) Receptor |
| Therapeutic Area | Oncology, Polycystic Kidney Disease (discontinued) | Neuroscience (research tool) |
| Mechanism of Action | Inhibits the phosphorylation and activation of the STAT3 transcription factor, preventing its translocation to the nucleus and the transcription of target genes involved in cell proliferation and survival. | Blocks the ion channel of the NMDA receptor, preventing the influx of Ca2+ and Na+ ions and thereby inhibiting glutamatergic neurotransmission.[1][2] |
| Clinical Development | Early-phase clinical trials for various cancers.[3] Preclinical development for polycystic kidney disease was discontinued.[3] | Not used clinically in humans due to neurotoxic side effects, but widely used as a research tool to study the role of the NMDA receptor in various neurological and psychiatric conditions.[2] |
This compound: Targeting Intracellular Signaling in Cancer
This compound, developed by GLG Pharma, is a small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][3] STAT3 is a transcription factor that plays a critical role in cell growth, proliferation, and survival. In many cancers, STAT3 is constitutively activated, leading to uncontrolled cell division and tumor progression.
Mechanism of Action of this compound
The signaling pathway involving STAT3 is initiated by the binding of cytokines and growth factors to their receptors on the cell surface. This leads to the activation of Janus kinases (JAKs), which in turn phosphorylate STAT3. Phosphorylated STAT3 then forms dimers, translocates to the nucleus, and binds to the DNA, promoting the transcription of genes involved in cancer cell proliferation and survival. This compound presumably interferes with this cascade, although the precise binding site and inhibitory mechanism are not detailed in the available public information.
MK-801 (Dizocilpine): A Tool to Probe the Brain's Excitatory System
MK-801, also known as dizocilpine, is a potent and selective non-competitive antagonist of the N-Methyl-D-Aspartate (NMDA) receptor.[2] The NMDA receptor is a glutamate-gated ion channel that is fundamental to synaptic plasticity, learning, and memory.
Mechanism of Action of MK-801
The NMDA receptor is a complex ion channel that requires the binding of both glutamate and a co-agonist (glycine or D-serine) to open. When open, it allows the influx of calcium (Ca2+) and sodium (Na+) ions into the neuron, leading to depolarization and the activation of downstream signaling cascades. MK-801 acts as an open-channel blocker. This means it enters the ion channel when it is in its open state and binds to a site within the pore, physically obstructing the flow of ions.[1][2] This "use-dependent" blockade makes it a valuable tool for studying the physiological and pathological roles of NMDA receptor activity.
Experimental Protocols: A Study in Contrasts
Given their disparate targets, the experimental protocols to evaluate this compound and MK-801 would be entirely different.
Key Experiments for a STAT3 Inhibitor (like this compound)
-
Western Blotting: To assess the phosphorylation status of STAT3 in cancer cell lines treated with the compound. A reduction in phosphorylated STAT3 would indicate target engagement.
-
Cell Proliferation Assays (e.g., MTT, BrdU): To measure the effect of the compound on the growth of cancer cells that are known to have constitutively active STAT3.
-
Apoptosis Assays (e.g., Annexin V staining, Caspase activity): To determine if the compound induces programmed cell death in cancer cells.
-
In Vivo Tumor Xenograft Studies: To evaluate the anti-tumor efficacy of the compound in animal models of cancer.
Key Experiments for an NMDA Receptor Antagonist (like MK-801)
-
Electrophysiology (e.g., Patch-clamp recording): To directly measure the effect of the compound on NMDA receptor-mediated currents in neurons.
-
Radioligand Binding Assays: To determine the affinity and binding site of the compound on the NMDA receptor complex.
-
Behavioral Models in Animals: To assess the in vivo effects of the compound on learning, memory, locomotion, and psychosis-like behaviors. For instance, the Morris water maze for spatial memory or open-field tests for locomotor activity.
-
In Vivo Microdialysis: To measure the effect of the compound on neurotransmitter levels (e.g., dopamine, glutamate) in specific brain regions.
Conclusion: Different Tools for Different Scientific Questions
References
A Comparative Analysis of GLG-801 and SKI-G-801 for Cancer Therapy
In the landscape of targeted cancer therapies, small molecule inhibitors that modulate key signaling pathways have emerged as a cornerstone of modern oncology research. This guide provides a detailed comparative analysis of two such investigational agents: GLG-801, a STAT3 inhibitor, and SKI-G-801, a dual AXL/FLT3 kinase inhibitor. This report is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, preclinical efficacy, and available clinical data, supported by experimental protocols and pathway visualizations.
Executive Summary
This compound and SKI-G-801 represent two distinct approaches to cancer therapy by targeting different nodes in the complex network of oncogenic signaling. This compound is designed to inhibit the STAT3 transcription factor, a critical mediator of tumor cell proliferation, survival, and immune evasion. In contrast, SKI-G-801 is a potent inhibitor of the AXL and FLT3 receptor tyrosine kinases, which are implicated in metastasis, drug resistance, and hematological malignancies. While both molecules have shown promise in preclinical models, the depth of publicly available data for each differs significantly, with more extensive quantitative data available for SKI-G-801.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key characteristics and available quantitative data for this compound and SKI-G-801 to facilitate a direct comparison.
Table 1: General Properties and Mechanism of Action
| Feature | This compound | SKI-G-801 |
| Target(s) | STAT3 (Signal Transducer and Activator of Transcription 3) | AXL (AXL Receptor Tyrosine Kinase), FLT3 (Fms-like Tyrosine Kinase 3) |
| Mechanism of Action | Inhibits DNA-binding of STAT3 | Inhibits autophosphorylation of AXL and FLT3 kinases |
| Compound Class | Small molecule | Small molecule |
| Developer(s) | GLG Pharma, Dana-Farber Cancer Institute, H. Lee Moffitt Cancer Center and Research Institute | Oscotec Inc., Genosco, Inc., Sun Yat-Sen University |
| Highest Development Phase | Phase I/II (Breast Cancer, Solid Tumors, Chronic Lymphocytic Leukemia) | Phase I (Advanced Malignant Solid Neoplasm, Non-Small Cell Lung Cancer, Acute Myeloid Leukemia) |
Table 2: Preclinical Efficacy - In Vitro Potency
| Assay | This compound | SKI-G-801 |
| Target Inhibition (IC50) | ~86 ± 33 µM (for related compound GLG-302/S3I-201 inhibiting STAT3 DNA-binding)[1][2] | 20 nM (inhibition of AXL phosphorylation) |
| Cellular Potency | Data not available | Data not available in IC50 format, but robustly inhibits pAXL expression in various cell lines[3] |
Table 3: Preclinical Efficacy - In Vivo Models
| Cancer Model | This compound | SKI-G-801 |
| Breast Cancer | Reduced mammary cancer incidence, multiplicity, and tumor weights in MMTV/Neu mice and DMBA-treated rats[1][4] | Potently inhibited metastasis in 4T1 breast cancer model[3][5][6] |
| Melanoma | Data not available | Significantly reduced metastatic burden in B16F10 melanoma model (at 30 mg/kg)[5][6] |
| Colon Cancer | Data not available | Potently inhibited metastasis in CT26 colon cancer model[3][5][6] |
| Lung Cancer | Data not available | Combination with anti-PD-1 and chemotherapy showed significant tumor growth inhibition in TC1 and C3PQ lung cancer models[7] |
| Leukemia | Phase I/II in Chronic Lymphocytic Leukemia (results not published)[8] | Phase I in Acute Myeloid Leukemia; potent antileukemic activity in bone marrow blasts from AML patients[9] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental designs, the following diagrams were generated using the DOT language.
Signaling Pathways
Caption: this compound inhibits the STAT3 signaling pathway by preventing the binding of activated STAT3 dimers to DNA in the nucleus.
Caption: SKI-G-801 dually inhibits AXL and FLT3 receptor tyrosine kinase signaling pathways.
Experimental Workflows
Caption: General workflow for in vivo evaluation of anti-tumor efficacy in xenograft or syngeneic mouse models.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols employed in the evaluation of this compound and SKI-G-801.
STAT3 DNA-Binding Assay (for this compound)
This assay is designed to measure the ability of a compound to inhibit the binding of the STAT3 transcription factor to its consensus DNA sequence.
-
Principle: An electrophoretic mobility shift assay (EMSA) or a fluorescence polarization assay can be used. In EMSA, a radiolabeled DNA probe containing the STAT3 binding site is incubated with nuclear extracts or recombinant STAT3 protein in the presence or absence of the inhibitor. The protein-DNA complexes are then separated from the free probe by non-denaturing polyacrylamide gel electrophoresis and visualized by autoradiography. A decrease in the protein-DNA complex signal indicates inhibition.
-
Reagents:
-
Nuclear extracts from cancer cells with constitutively active STAT3 or recombinant STAT3 protein.
-
32P-labeled double-stranded oligonucleotide probe containing the STAT3 consensus binding site (e.g., SIE probe: 5'-AGCTTCATTTCCCGTAAATCCCTA-3').
-
Binding buffer (e.g., 10 mM HEPES, pH 7.9, 50 mM KCl, 10% glycerol, 1 mM DTT).
-
Poly(dI-dC) as a non-specific competitor.
-
-
Procedure:
-
Incubate nuclear extract or recombinant STAT3 with the test compound (e.g., this compound) for a specified time at room temperature.
-
Add the binding buffer and poly(dI-dC).
-
Add the 32P-labeled probe and incubate for 20-30 minutes at room temperature.
-
Resolve the reaction products on a native polyacrylamide gel.
-
Dry the gel and expose it to X-ray film.
-
Quantify the band intensities to determine the IC50 value.
-
In Vitro AXL Phosphorylation Assay (for SKI-G-801)
This assay measures the ability of a compound to inhibit the autophosphorylation of the AXL receptor tyrosine kinase.
-
Principle: A cell-based ELISA or Western blotting can be utilized. Cancer cells overexpressing AXL are treated with the inhibitor, and the level of phosphorylated AXL (pAXL) is measured relative to the total AXL protein.
-
Reagents:
-
Human or mouse cancer cell lines with high AXL expression (e.g., MDA-MB-231, 4T1).
-
Cell lysis buffer.
-
Primary antibodies against phospho-AXL (pAXL) and total AXL.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
-
Procedure (Western Blotting):
-
Seed cells in multi-well plates and allow them to adhere.
-
Treat cells with various concentrations of SKI-G-801 for a specified duration.
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against pAXL and total AXL.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Densitometry is used to quantify the pAXL/total AXL ratio and determine the IC50.
-
In Vivo Tumor Xenograft/Syngeneic Model (General Protocol)
This protocol is used to evaluate the anti-tumor efficacy of a compound in a living organism.
-
Principle: Human tumor cells (xenograft) or mouse tumor cells (syngeneic) are implanted into immunocompromised or immunocompetent mice, respectively. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.
-
Materials:
-
Appropriate mouse strain (e.g., nude mice for xenografts, C57BL/6 or BALB/c for syngeneic models).
-
Tumor cell line of interest.
-
Matrigel (optional, to aid tumor establishment).
-
Test compound formulated for oral gavage or intraperitoneal injection.
-
Calipers for tumor measurement.
-
-
Procedure:
-
Tumor cells are harvested and resuspended in a suitable medium, sometimes mixed with Matrigel.
-
A specific number of cells (e.g., 1 x 106) are injected subcutaneously into the flank of each mouse.
-
Tumors are allowed to grow to a palpable size (e.g., 100 mm3).
-
Mice are randomized into treatment and control groups.
-
Treatment with the compound (e.g., SKI-G-801 at 30 mg/kg, orally, once daily) or vehicle is initiated.
-
Tumor volume is measured regularly (e.g., twice a week) using calipers (Volume = 0.5 x Length x Width2).
-
At the end of the study, mice are euthanized, and tumors are excised and weighed. For metastasis models, relevant organs (e.g., lungs) are harvested to count metastatic nodules.
-
Concluding Remarks
The comparative analysis of this compound and SKI-G-801 highlights two distinct yet promising strategies for cancer intervention. SKI-G-801 has a well-defined mechanism as a dual AXL/FLT3 inhibitor with potent in vitro activity and robust in vivo efficacy, particularly in inhibiting metastasis and modulating the tumor immune microenvironment. The wealth of preclinical data for SKI-G-801 provides a strong rationale for its ongoing clinical development.
This compound, targeting the STAT3 pathway, addresses another critical oncogenic driver. While preclinical studies have demonstrated its potential to reduce tumor growth, a more comprehensive understanding of its potency and in vivo efficacy through the public release of detailed quantitative data and clinical trial results is needed for a more thorough comparison. The higher IC50 of the related compound GLG-302 suggests that this compound may have a different therapeutic window and application compared to the nanomolar potency of SKI-G-801.
For researchers and drug developers, the choice between targeting the STAT3 or AXL/FLT3 pathways will depend on the specific cancer type, its underlying molecular drivers, and the desired therapeutic outcome, whether it be direct cytotoxicity, prevention of metastasis, or modulation of the immune response. This guide provides a foundational framework for such evaluations, emphasizing the importance of robust preclinical data in guiding clinical development.
References
- 1. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the STAT3 inhibitor GLG-302 for the prevention of estrogen receptor-positive and -negative mammary cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STAT3 Signaling in Cancer - Journal of Cancer Therapy - SCIRP [scirp.org]
- 4. Evaluation of the STAT3 inhibitor GLG‑302 for the prevention of estrogen receptor‑positive and ‑negative mammary cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Editorial: The role of STAT3 signaling pathway in tumor progression [frontiersin.org]
- 7. Mechanisms of Unphosphorylated STAT3 Transcription Factor Binding to DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. oscotec.com [oscotec.com]
Unraveling the Clinical Development of GLG-801: A STAT3 Inhibitor in Oncology
Despite its progression to Phase II clinical trials for Chronic Lymphocytic Leukemia (CLL) and Phase I/II studies for breast and other solid tumors, specific quantitative clinical trial data for the STAT3 inhibitor GLG-801 remains largely unavailable in the public domain. This lack of accessible results precludes a direct, data-driven comparison with alternative therapies. However, an examination of the developmental context of this compound and the landscape of other STAT3 inhibitors in clinical trials can provide valuable insights for researchers, scientists, and drug development professionals.
This compound, a repurposed drug identified as a potent STAT3 inhibitor, was licensed by GLG Pharma from the Dana-Farber Cancer Institute and the H. Lee Moffitt Cancer Center.[1][2] The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is a critical mediator of tumor cell proliferation, survival, and invasion, making it a compelling target for cancer therapy. The progression of this compound into Phase II trials suggests that the earlier Phase I studies demonstrated an acceptable safety profile and potential for anti-tumor activity. The Phase I/II studies were reportedly conducted at the Dana-Farber Cancer Institute for patients with CLL.[2]
The STAT3 Signaling Pathway: A Key Therapeutic Target
The STAT3 signaling cascade is a central node in cellular communication, relaying signals from various cytokines and growth factors to the nucleus to regulate gene expression. In many cancers, this pathway is constitutively activated, leading to uncontrolled cell growth and resistance to apoptosis.
References
The Elusive Data on GLG-801: A Comparative Overview of STAT3 Inhibition and Established Cancer Therapies
Despite early-phase clinical investigations, publicly accessible, independent validation data for the STAT3 inhibitor GLG-801 remains unavailable. This guide provides a comparative overview of the therapeutic landscape for Chronic Lymphocytic Leukemia (CLL) and metastatic breast cancer, indications for which this compound was explored, and details the STAT3 signaling pathway, the intended target of this compound.
This compound: An Investigational STAT3 Inhibitor
This compound, developed by GLG Pharma and originating from the Dana-Farber Cancer Institute and the H. Lee Moffitt Cancer Center and Research Institute, is a small molecule designed to inhibit the STAT3 transcription factor.[1] The compound underwent Phase I/II clinical trials for Chronic Lymphocytic Leukemia (CLL) at the Dana-Farber Cancer Institute and was also investigated for breast cancer and solid tumors.[1] Additionally, preclinical development for Polycystic Kidney Disease was initiated but has since been discontinued.
Crucially, for researchers, scientists, and drug development professionals, a thorough review of publicly available literature and clinical trial databases reveals a lack of published, peer-reviewed data detailing the outcomes of these studies. Quantitative efficacy and safety data, as well as detailed experimental protocols from independent validations, are not accessible in the public domain. This absence of transparent data prevents a direct and objective comparison of this compound's performance against existing therapies.
The STAT3 Signaling Pathway: A Key Target in Oncology
The Signal Transducer and Activator of Transcription 3 (STAT3) is a protein that plays a pivotal role in cell signaling. In normal cellular processes, its activation is transient. However, in many types of cancer, STAT3 is persistently activated, leading to the transcription of genes involved in cell proliferation, survival, and angiogenesis. The inhibition of the STAT3 pathway is therefore a rational target for cancer therapy.
The canonical STAT3 signaling pathway is initiated by the binding of cytokines and growth factors to their receptors on the cell surface. This leads to the activation of associated Janus kinases (JAKs), which in turn phosphorylate STAT3. Phosphorylated STAT3 proteins then form dimers, translocate to the nucleus, and bind to DNA, thereby activating the transcription of target genes that promote tumor growth and survival.
Comparative Landscape: Current Standard of Care
Given the absence of data for this compound, this section provides an overview of established first-line and subsequent therapies for CLL and metastatic breast cancer, which would represent the comparators against which this compound would have been evaluated.
Chronic Lymphocytic Leukemia (CLL)
The treatment of CLL is initiated when the disease becomes active or symptomatic. For many patients with early-stage, asymptomatic CLL, a "watch and wait" approach is the standard of care.[2][3] When treatment is indicated, the choice of therapy depends on factors such as the patient's age, fitness, and the genetic features of the leukemia cells, including the presence of a 17p deletion or TP53 mutation.[3]
| Treatment Class | Examples | General Application |
| BTK Inhibitors | Ibrutinib, Acalabrutinib, Zanubrutinib | Often used as first-line therapy, particularly for patients with high-risk genetic features.[4][5] |
| BCL2 Inhibitors | Venetoclax | Used in combination with monoclonal antibodies as a first-line or subsequent therapy.[4] |
| Monoclonal Antibodies | Rituximab, Obinutuzumab | Typically used in combination with chemotherapy or targeted therapies.[5] |
| Chemotherapy | Fludarabine, Cyclophosphamide, Bendamustine | Often combined with rituximab (FCR or BR regimens) for younger, fit patients without high-risk genetic features.[3][6] |
Experimental Protocols Overview:
Clinical trials evaluating new CLL therapies typically involve patient cohorts defined by their treatment history (treatment-naïve or relapsed/refractory) and genetic risk factors. Key endpoints in these trials include Overall Response Rate (ORR), Progression-Free Survival (PFS), Overall Survival (OS), and Minimal Residual Disease (MRD) status. For example, a phase 2 trial of ibrutinib and venetoclax combination therapy enrolled previously untreated patients with high-risk features. The therapy consisted of ibrutinib monotherapy for three cycles, followed by a combination with venetoclax for a total of 24 cycles.[7]
Metastatic Breast Cancer
Treatment for metastatic breast cancer is not curative but aims to control the disease, manage symptoms, and maintain quality of life. The therapeutic strategy is highly dependent on the tumor's characteristics, specifically its hormone receptor (estrogen receptor and progesterone receptor) and HER2 status.
| Tumor Subtype | Treatment Modalities | Examples |
| HR-positive, HER2-negative | Endocrine therapy, CDK4/6 inhibitors, PI3K inhibitors, Chemotherapy | Tamoxifen, Aromatase inhibitors (e.g., letrozole), Fulvestrant, Palbociclib, Alpelisib |
| HER2-positive | HER2-targeted therapy, Chemotherapy | Trastuzumab, Pertuzumab, Ado-trastuzumab emtansine, Lapatinib[8][9] |
| Triple-negative | Chemotherapy, PARP inhibitors (for BRCA mutation carriers), Immunotherapy (for PD-L1 positive tumors) | Anthracyclines, Taxanes, Platinum agents, Olaparib, Pembrolizumab |
Experimental Protocols Overview:
Clinical trials in metastatic breast cancer are designed based on the tumor subtype and prior lines of therapy. For instance, a trial for HER2-positive metastatic breast cancer might randomize patients to receive standard chemotherapy with or without a novel HER2-targeted agent.[10] Key endpoints include PFS, OS, ORR, and quality of life assessments.
Conclusion
While the targeted inhibition of the STAT3 pathway by agents like this compound represents a promising therapeutic strategy in oncology, the lack of publicly available, independent data for this compound makes a direct comparison with established treatments impossible. The existing therapeutic landscapes for CLL and metastatic breast cancer are well-defined, with a range of effective options tailored to specific patient and disease characteristics. For researchers and clinicians, the continued development and, crucially, the transparent reporting of clinical trial data for novel agents are essential for advancing patient care.
References
- 1. Introducing A Spinoff from the prestigious Moffitt Cancer Center [nwclinicalresearch.com]
- 2. cllsociety.org [cllsociety.org]
- 3. Typical Treatment of CLL | American Cancer Society [cancer.org]
- 4. Chronic Lymphocytic Leukemia Treatment - NCI [cancer.gov]
- 5. bloodcancerunited.org [bloodcancerunited.org]
- 6. onclive.com [onclive.com]
- 7. Ibrutinib Plus Venetoclax for First-line Treatment of Chronic Lymphocytic Leukemia: A Nonrandomized Phase 2 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. media.cancercare.org [media.cancercare.org]
- 9. Treatments for metastatic breast cancer | Canadian Cancer Society [cancer.ca]
- 10. Management of Metastatic Breast Cancer - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to STAT3 Inhibition in Chronic Lymphocytic Leukemia: Cross-Validation of GLG-801's Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic strategy of targeting the Signal Transducer and Activator of Transcription 3 (STAT3) pathway in Chronic Lymphocytic Leukemia (CLL), with a conceptual focus on the investigational agent GLG-801. Due to the limited public availability of clinical trial data for this compound, this document leverages preclinical data for STAT3 inhibitors and contrasts this therapeutic approach with the established efficacy of Bruton's Tyrosine Kinase (BTK) inhibitors and B-cell lymphoma 2 (BCL-2) inhibitors, the current cornerstones of CLL therapy.
Executive Summary
The treatment landscape of Chronic Lymphocytic Leukemia has been revolutionized by targeted therapies, primarily BTK and BCL-2 inhibitors, which have demonstrated significant improvements in progression-free and overall survival compared to traditional chemoimmunotherapy. However, the emergence of resistance and the need for continuous therapy in some cases necessitate the exploration of novel therapeutic targets. The STAT3 signaling pathway, known to be constitutively activated in CLL cells where it promotes cell proliferation and survival, represents a promising alternative therapeutic avenue. This compound, a STAT3 transcription factor inhibitor, is one such agent that has been investigated in this context. This guide will objectively compare the therapeutic rationale and available data for STAT3 inhibition with the clinical performance of leading BTK and BCL-2 inhibitors.
Comparative Data on Therapeutic Efficacy and Safety
Quantitative data from pivotal clinical trials of the BTK inhibitor ibrutinib and the BCL-2 inhibitor venetoclax are summarized below to provide a benchmark for the efficacy and safety of current standard-of-care treatments in CLL. As no quantitative clinical data for this compound is publicly available, preclinical data for a representative STAT3 inhibitor, pyrimethamine, is presented to illustrate the potential of this drug class.
Table 1: Efficacy of Ibrutinib in Relapsed/Refractory CLL (RESONATE Trial)
| Endpoint | Ibrutinib (n=195) | Ofatumumab (n=196) | Hazard Ratio (95% CI) | P-value |
| Progression-Free Survival (Median) | 44.1 months | 8.1 months | Not Reported | <0.0001 |
| Overall Survival at 6 years (Median) | 67.7 months | 65.1 months | Not Reported | - |
| Overall Response Rate | 91% | Not Reported | - | - |
Source: Final analysis of the phase III RESONATE trial.[1][2]
Table 2: Safety Profile of Ibrutinib in Relapsed/Refractory CLL (RESONATE Trial)
| Adverse Event (Grade ≥3) | Ibrutinib | Ofatumumab |
| Neutropenia | 18% | Not Reported |
| Pneumonia | 14% | Not Reported |
| Thrombocytopenia | 16% | Not Reported |
Source: Integrated safety analysis of pivotal ibrutinib studies.[3][4][5][6]
Table 3: Efficacy of Venetoclax plus Rituximab in Relapsed/Refractory CLL (MURANO Trial)
| Endpoint | Venetoclax + Rituximab (n=194) | Bendamustine + Rituximab (n=195) | Hazard Ratio (95% CI) | P-value |
| Progression-Free Survival (Median) | 54.7 months | 17.0 months | 0.23 (0.18-0.29) | <0.0001 |
| Overall Survival at 7 years | 69.6% | 51.0% | 0.53 (0.37-0.74) | 0.0002 |
| Undetectable Minimal Residual Disease | 63.8% | Not Reported | - | - |
Source: Final analysis of the phase III MURANO trial.[7][8][9][10]
Table 4: Safety Profile of Venetoclax plus Rituximab in Relapsed/Refractory CLL (MURANO Trial)
| Adverse Event (Grade ≥3) | Venetoclax + Rituximab | Bendamustine + Rituximab |
| Neutropenia | 58% | 39% |
| Tumor Lysis Syndrome | 2% | Not Reported |
| Infections | 18% | 22% |
Source: Phase III MURANO trial data.[11][12][13][14]
Table 5: Preclinical Efficacy of a STAT3 Inhibitor (Pyrimethamine) in CLL
| Experimental Model | Key Finding |
| In vitro CLL patient cells | Induction of apoptosis in CLL cells with minimal effect on healthy PBMCs. |
| In vitro CLL patient cells | Decreased expression of a five-gene STAT3 signature (AIM2, ATXN1, ENPP2, GAB1, ID3). |
Source: Preclinical studies of pyrimethamine in CLL.
Experimental Protocols
Detailed methodologies for the key clinical trials and a representative preclinical protocol are provided below.
Pivotal Clinical Trial Protocols
Ibrutinib (RESONATE Trial - NCT01578707)
The RESONATE trial was a Phase III, multicenter, open-label, randomized study. Patients with relapsed or refractory CLL or small lymphocytic lymphoma (SLL) who had received at least one prior therapy were randomized 1:1 to receive either ibrutinib 420 mg orally once daily until disease progression or unacceptable toxicity, or ofatumumab intravenously for up to 24 weeks. The primary endpoint was progression-free survival. Overall survival and overall response rate were key secondary endpoints.
Venetoclax (MURANO Trial - NCT02005471)
The MURANO trial was a Phase III, international, open-label, randomized study in patients with relapsed or refractory CLL who had received at least one prior therapy. Patients were randomized 1:1 to receive either venetoclax for 2 years in combination with six cycles of rituximab, or six cycles of bendamustine plus rituximab. The primary endpoint was investigator-assessed progression-free survival. Overall survival and rates of undetectable minimal residual disease were key secondary endpoints.[7][8][9][10][11]
Representative Preclinical Protocol for a Novel STAT3 Inhibitor
In Vitro Apoptosis Assay in CLL Patient Cells
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from fresh blood samples of CLL patients by Ficoll-Paque density gradient centrifugation.
-
Cell Culture: CLL cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.
-
Drug Treatment: Cells are treated with varying concentrations of the STAT3 inhibitor (e.g., pyrimethamine) or vehicle control for 24 to 48 hours.
-
Apoptosis Assessment: Apoptosis is quantified using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis. The percentage of Annexin V-positive cells is determined to assess the extent of apoptosis.
Signaling Pathways and Experimental Workflow
Signaling Pathway Comparison
The following diagram illustrates the distinct signaling pathways targeted by STAT3 inhibitors, BTK inhibitors, and BCL-2 inhibitors in CLL cells.
Caption: Comparative signaling pathways in CLL therapy.
Experimental Workflow
The diagram below outlines a typical preclinical workflow for evaluating a novel inhibitor in CLL.
Caption: Preclinical evaluation workflow for a novel CLL inhibitor.
References
- 1. RESONATE Trial Shows Benefit of Ibrutinib in CLL - The ASCO Post [ascopost.com]
- 2. Final Analysis from RESONATE: Six-Year Follow-Up in Patients with Previously Treated CLL/SLL Receiving Ibrutinib [ahdbonline.com]
- 3. Extended Follow-up Phase 3 Data Underscore Sustained Efficacy and Safety of IMBRUVICA® (ibrutinib) in the Treatment of Chronic Lymphocytic Leukemia (CLL) [prnewswire.com]
- 4. ashpublications.org [ashpublications.org]
- 5. Efficacy and Safety of Ibrutinib Therapy in Patients with Chronic Lymphocytic Leukemia: Retrospective Analysis of Real-Life Data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Final results on effectiveness and safety of Ibrutinib in patients with chronic lymphocytic leukemia from the non-interventional FIRE study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MURANO: Venetoclax-Rituximab at Fixed Duration Beats Chemoimmunotherapy in Relapsed/Refractory CLL [jhoponline.com]
- 8. medi-paper.com [medi-paper.com]
- 9. The MURANO study: final analysis and retreatment/crossover substudy results of VenR for patients with relapsed/refractory CLL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. onclive.com [onclive.com]
- 11. VENCLEXTA® (venetoclax tablets) | Primary Endpoint Data for CLL/SLL [venclextahcp.com]
- 12. Real-World Safety and Efficacy of Venetoclax in Chronic Lymphocytic Leukemia: A Single-Center Comparative Analysis With Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. VENCLEXTA® (venetoclax tablets) | 5-year efficacy results for CLL [venclextahcp.com]
- 14. ajmc.com [ajmc.com]
Benchmarking GLG-801: A Comparative Analysis Against Standard of Care in Oncology
For Immediate Release to the Research Community
This guide offers a comparative overview of GLG-801, an investigational small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), against current standard-of-care treatments for Chronic Lymphocytic Leukemia (CLL), refractory metastatic breast cancer, and advanced solid tumors. This document is intended for researchers, scientists, and drug development professionals to provide a framework for understanding the potential positioning of this compound in the therapeutic landscape.
Disclaimer: this compound is an investigational drug and has not been approved for commercial use. Publicly available data from clinical trials are limited. This guide is based on the available information and general knowledge of STAT3 inhibition and cancer treatment.
Executive Summary
This compound is a novel, orally bioavailable small molecule designed to inhibit the STAT3 signaling pathway, a key driver of tumor cell proliferation, survival, and immune evasion. Developed by GLG Pharma and originating from research at the Dana-Farber Cancer Institute and the H. Lee Moffitt Cancer Center, this compound has been investigated in Phase I/II clinical trials for hematological malignancies and solid tumors. Constitutive activation of the STAT3 pathway is a hallmark of many cancers, making it a compelling target for therapeutic intervention. By blocking STAT3, this compound aims to offer a new mechanism of action to overcome resistance to existing therapies and improve patient outcomes.
Mechanism of Action: STAT3 Inhibition
The STAT3 protein is a transcription factor that, upon activation by upstream kinases such as Janus kinases (JAKs), dimerizes, translocates to the nucleus, and binds to DNA, promoting the expression of genes involved in cell cycle progression, anti-apoptosis, and angiogenesis. In many cancers, the STAT3 pathway is constitutively active, leading to uncontrolled cell growth and survival. This compound, as a STAT3 inhibitor, is designed to interfere with this process, likely by preventing STAT3 dimerization or its binding to DNA, thereby downregulating the expression of key oncogenic proteins.[1][2][3]
Comparative Landscape: this compound vs. Standard of Care
A direct quantitative comparison is challenging due to the limited public availability of clinical data for this compound. The following tables are presented as a framework for how this compound could be benchmarked against standard treatments, with placeholders for this compound data.
Chronic Lymphocytic Leukemia (CLL)
Standard first-line treatments for CLL often involve targeted therapies such as Bruton's tyrosine kinase (BTK) inhibitors (e.g., ibrutinib, acalabrutinib) and B-cell lymphoma 2 (BCL-2) inhibitors (e.g., venetoclax), often in combination with anti-CD20 monoclonal antibodies (e.g., rituximab, obinutuzumab). Chemoimmunotherapy (e.g., FCR: fludarabine, cyclophosphamide, rituximab) is also an option for certain patient populations.
Table 1: Hypothetical Efficacy Comparison in Relapsed/Refractory CLL
| Treatment Regimen | Mechanism of Action | Overall Response Rate (ORR) | Complete Response (CR) Rate | Median Progression-Free Survival (PFS) |
| This compound | STAT3 Inhibition | Data Not Available | Data Not Available | Data Not Available |
| Ibrutinib (BTK inhibitor) | Covalent BTK inhibition | ~71-89% | ~7-20% | ~44-51 months |
| Venetoclax + Rituximab (BCL-2 inhibitor + anti-CD20) | BCL-2 inhibition, ADCC | ~92% | ~26% | Not Reached (at 24 months) |
| Idelalisib + Rituximab (PI3Kδ inhibitor + anti-CD20) | PI3Kδ inhibition, ADCC | ~81% | ~13% | ~19.4 months |
Note: Efficacy data for standard treatments are derived from various clinical trials and may vary based on patient population and line of therapy.
Refractory Metastatic Breast Cancer
Treatment for refractory metastatic breast cancer is dependent on the tumor subtype (e.g., hormone receptor-positive, HER2-positive, triple-negative). Standard options typically include sequential lines of chemotherapy (e.g., taxanes, anthracyclines, capecitabine), endocrine therapy for HR-positive disease, and targeted therapies for HER2-positive disease.
Table 2: Hypothetical Efficacy Comparison in Refractory Metastatic Breast Cancer (Post-Chemotherapy)
| Treatment Regimen | Mechanism of Action | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| This compound | STAT3 Inhibition | Data Not Available | Data Not Available | Data Not Available |
| Eribulin (Chemotherapy) | Microtubule dynamics inhibition | ~12-20% | ~3.7-4.1 months | ~13.1-15.9 months |
| Capecitabine (Chemotherapy) | Antimetabolite | ~15-25% | ~3.1-4.2 months | ~10.1-15.2 months |
| Gemcitabine (Chemotherapy) | Antimetabolite | ~15-20% | ~3.0-3.5 months | ~8.0-11.5 months |
Note: Efficacy data for standard treatments are derived from various clinical trials and may vary based on patient population and line of therapy.
Advanced Solid Tumors
The treatment of advanced solid tumors is highly heterogeneous and depends on the tumor type, molecular characteristics, and prior therapies. Standard of care can include chemotherapy, radiation, targeted therapies, and immune checkpoint inhibitors.
Table 3: Hypothetical Efficacy Comparison in Advanced Solid Tumors (Later-Line Therapy)
| Treatment Regimen | Mechanism of Action | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) |
| This compound | STAT3 Inhibition | Data Not Available | Data Not Available | Data Not Available |
| Pembrolizumab (in MSI-H/dMMR tumors) | PD-1 inhibition | ~34% | ~57% | ~4.1 months |
| Lenvatinib + Pembrolizumab (in certain endometrial cancers) | Multi-kinase and PD-1 inhibition | ~38% | ~81% | ~7.2 months |
| Regorafenib (in colorectal cancer) | Multi-kinase inhibition | ~1% | ~41% | ~1.9 months |
Note: Efficacy data for standard treatments are derived from various clinical trials and are highly dependent on the specific tumor type and patient characteristics.
Experimental Protocols
Detailed experimental protocols for the clinical evaluation of this compound are not publicly available. However, based on standard practices for oncology drug development and the investigation of STAT3 inhibitors, the following methodologies are likely to be employed.
In Vitro Assays
-
Cell Proliferation Assays: To determine the effect of this compound on the growth of cancer cell lines with known STAT3 activation status. Common assays include MTT, MTS, or CellTiter-Glo assays.
-
Apoptosis Assays: To assess whether this compound induces programmed cell death in cancer cells. Techniques include Annexin V/PI staining followed by flow cytometry and western blotting for cleaved caspase-3.
-
Western Blotting: To measure the levels of phosphorylated STAT3 (p-STAT3) and total STAT3, as well as downstream target proteins (e.g., c-Myc, Cyclin D1, Bcl-xL) to confirm target engagement and downstream pathway modulation.
-
Luciferase Reporter Assays: To quantify the inhibitory effect of this compound on STAT3-mediated gene transcription.
-
Electrophoretic Mobility Shift Assay (EMSA): To determine if this compound prevents the binding of STAT3 to its DNA consensus sequence.
In Vivo Models
-
Xenograft Models: Human cancer cell lines are implanted into immunocompromised mice to evaluate the anti-tumor efficacy of this compound. Tumor growth is monitored over time, and at the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., western blotting for p-STAT3).
-
Patient-Derived Xenograft (PDX) Models: Tumors from patients are directly implanted into mice to create a model that more closely recapitulates the heterogeneity of human tumors. These models are used to assess the efficacy of this compound in a more clinically relevant setting.
-
Syngeneic Models: Murine tumor cells are implanted into immunocompetent mice to evaluate the impact of this compound on the tumor microenvironment and anti-tumor immunity.
References
A Literature Review of GLG-801 Analogs as STAT3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Signal Transducer and Activator of Transcription 3 (STAT3) is a compelling target in oncology due to its frequent constitutive activation in a wide array of human cancers. Its role in promoting cell proliferation, survival, and angiogenesis, while suppressing anti-tumor immunity, has driven the development of numerous STAT3 inhibitors. Among these, GLG-801 and its analogs, developed by GLG Pharma, represent a focused effort to target this critical signaling node. This guide provides a comparative overview of the available preclinical data on these compounds, with a focus on their biological activity and the methodologies used for their evaluation.
Introduction to this compound and its Analogs
This compound is a small molecule inhibitor of STAT3 that has been investigated in Phase I/II clinical trials for solid tumors and breast cancer, and a Phase II trial for chronic lymphocytic leukemia.[1] While specific details on the structure and direct comparative studies of this compound are not extensively available in the public domain, a closely related analog, GLG-302 (also known as S3I-201 or NSC 74859), has been more thoroughly characterized in preclinical studies. GLG-302 was identified through in silico screening of the National Cancer Institute's chemical libraries and has been shown to inhibit STAT3 DNA-binding activity.[2] Further development has led to the synthesis of additional analogs with potentially improved potency, including S3I-201.1066, BP-1-102, S3I-1757, and SH5-07.[2]
Mechanism of Action: The STAT3 Signaling Pathway
The canonical STAT3 signaling pathway is initiated by the binding of cytokines or growth factors to their cognate receptors on the cell surface. This leads to the activation of associated Janus kinases (JAKs), which then phosphorylate tyrosine residues on the receptor's intracellular domain. These phosphorylated sites serve as docking stations for the SH2 domain of latent STAT3 monomers in the cytoplasm. Upon recruitment, STAT3 is itself phosphorylated by JAKs, leading to its homodimerization, nuclear translocation, and subsequent binding to specific DNA response elements in the promoter regions of target genes. This transcriptional activation upregulates genes involved in cell cycle progression, survival, and angiogenesis.
Comparative Preclinical Data
| Compound | Assay | Result | Reference |
| GLG-302 (S3I-201) | STAT3 DNA-Binding Inhibition (in vitro) | IC50: 86 ± 33 µM | [2] |
| GLG-302 (S3I-201) | Inhibition of IL-6-induced STAT3 phosphorylation in T cells | IC50: 38 µM | N/A |
| GLG-302 | Inhibition of cell proliferation (MDA-MB-435, -453, -231 breast cancer cell lines) | IC50: ~100 µM | N/A |
| S3I-201.1066, BP-1-102, S3I-1757, SH5-07 | General Activity | Improved potencies compared to GLG-302 | [2] |
Note: The lack of consistent, directly comparable IC50 values across different assays and studies highlights the need for standardized testing to accurately compare these analogs.
Experimental Protocols
The evaluation of STAT3 inhibitors typically involves a tiered approach, from biochemical assays to cell-based and in vivo models.
In Vitro STAT3 DNA-Binding Assay
This assay assesses the ability of a compound to directly interfere with the binding of activated STAT3 to its DNA consensus sequence.
-
Principle: A common method is the Electrophoretic Mobility Shift Assay (EMSA). A radiolabeled or fluorescently-labeled DNA probe containing the STAT3 binding site is incubated with activated STAT3 protein in the presence and absence of the test compound. The protein-DNA complexes are then separated from free probe by non-denaturing polyacrylamide gel electrophoresis. A reduction in the shifted band indicates inhibition of DNA binding.
-
Protocol Outline:
-
Prepare nuclear extracts from cells with constitutively active STAT3 or use recombinant STAT3 protein.
-
Incubate the protein with a labeled double-stranded oligonucleotide probe containing a high-affinity STAT3 binding site (e.g., from the c-fos promoter).
-
For inhibitor studies, pre-incubate the protein with varying concentrations of the test compound before adding the probe.
-
Separate the reaction products on a native polyacrylamide gel.
-
Visualize the bands by autoradiography or fluorescence imaging.
-
Cellular STAT3 Phosphorylation Assay
This cell-based assay determines a compound's ability to inhibit the activation of STAT3.
-
Principle: Western blotting is the most common method to detect the phosphorylation status of STAT3 at tyrosine 705 (p-STAT3).
-
Protocol Outline:
-
Culture cancer cells known to have high basal levels of p-STAT3 or stimulate cells with a cytokine like Interleukin-6 (IL-6).
-
Treat the cells with various concentrations of the test compound for a specified duration.
-
Lyse the cells and quantify the total protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a membrane (e.g., PVDF).
-
Probe the membrane with primary antibodies specific for p-STAT3 (Tyr705) and total STAT3.
-
Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate and an imaging system. The ratio of p-STAT3 to total STAT3 is used for quantification.
-
STAT3-Dependent Reporter Gene Assay
This assay measures the transcriptional activity of STAT3 in living cells.
-
Principle: Cells are transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of a promoter with STAT3 binding sites. Inhibition of the STAT3 pathway leads to a decrease in reporter gene expression and, consequently, a reduced signal.
-
Protocol Outline:
-
Transfect cells with a STAT3-responsive reporter plasmid and a control plasmid (e.g., expressing Renilla luciferase for normalization).
-
Treat the transfected cells with the test compound.
-
If necessary, stimulate the cells with a STAT3 activator (e.g., IL-6).
-
Lyse the cells and measure the activity of both luciferases using a luminometer.
-
Normalize the STAT3-dependent luciferase activity to the control luciferase activity.
-
Conclusion
The development of this compound and its analogs represents a targeted approach to inhibit the pro-oncogenic STAT3 signaling pathway. While publicly available data on this compound itself is limited, preclinical studies on its analog, GLG-302 (S3I-201), demonstrate its ability to inhibit STAT3 activity and suppress the growth of cancer cells. The mention of newer analogs with improved potency suggests ongoing efforts to optimize this chemical series. A comprehensive understanding of the comparative efficacy and safety of these compounds will require the publication of direct, head-to-head studies. The experimental protocols outlined here provide a framework for the continued evaluation and development of this and other series of STAT3 inhibitors.
References
Safety Operating Guide
Navigating the Disposal of "GLG-801": A Guide to Safe and Compliant Practices
DISCLAIMER: The precise identification of "GLG-801" is crucial for its safe disposal. Searches for "this compound" have yielded information on several differently named commercial products containing "801" in their nomenclature. The disposal procedures for these products vary based on their composition and associated hazards. This guide provides a framework for identifying the correct disposal protocol for your specific substance and offers general guidance for laboratory chemical waste management. Always refer to the Safety Data Sheet (SDS) provided by the manufacturer for specific instructions.
For researchers, scientists, and drug development professionals, ensuring the safe and environmentally responsible disposal of chemical waste is a critical aspect of laboratory operations. Adherence to proper disposal protocols is essential not only for regulatory compliance but also for the protection of personnel and the environment.
Identifying Your "this compound" and Locating the Safety Data Sheet (SDS)
Before proceeding with disposal, you must positively identify the chemical in your possession. The manufacturer and product number are key identifiers. Once confirmed, obtain the corresponding Safety Data Sheet (SDS). The SDS is the primary source of information regarding the chemical's properties, hazards, and safe handling and disposal procedures.
Steps to obtain the correct SDS:
-
Identify the Manufacturer: The product label should clearly state the manufacturer's name.
-
Visit the Manufacturer's Website: Most chemical manufacturers provide access to their SDS databases online.
-
Search for the Product Name and Number: Use the exact product name and any associated catalog or product numbers to find the correct document.
-
Contact the Supplier: If you cannot find the SDS online, contact your supplier or the manufacturer directly to request a copy.
Summary of Products with "801" Nomenclature
The following table summarizes information on products with names similar to "this compound" found in public sources. This information is for illustrative purposes only and may not apply to your specific product.
| Product Name | Description | Physical State | pH (Concentrated/Diluted) | Density | Key Disposal Considerations |
| Detergent GL 801 S [1] | Light alkaline product for ultrasonic processes[1] | Liquid | 6.7 / 7.1[1] | 1.01 g/cm³[1] | Regulations state no CMR compounds; REACH compliant. Disposal should be in accordance with local regulations for alkaline solutions. |
| POLYLUB GLY 801 [2] | Not a hazardous substance or mixture[2] | Not specified | Not specified | Not specified | Safety data sheet available on request. Not considered persistent, bioaccumulative, or toxic (PBT)[2]. Dispose of in accordance with local regulations. |
| DS-801 [3] | Solvent[3] | Not specified | Not specified | Not specified | Flammable liquid and vapor. Requires precautionary measures against static discharge. Disposal must be handled as hazardous waste[3]. |
General Laboratory Chemical Disposal Protocol
Once you have the correct SDS, follow its specific instructions for disposal. The following is a general protocol for managing laboratory chemical waste.
Step 1: Waste Identification and Segregation
-
Classification: Based on the SDS, classify the waste (e.g., hazardous, non-hazardous, flammable, corrosive, toxic).
-
Segregation: Keep different chemical waste streams separate to prevent dangerous reactions. Store waste in designated, well-ventilated areas away from incompatible materials.
Step 2: Containerization and Labeling
-
Container Selection: Use a leak-proof, sealable container made of a material compatible with the chemical waste.
-
Labeling: Clearly label the waste container with "Hazardous Waste" (if applicable) and the full chemical name(s) of the contents. Do not use abbreviations[4]. Include the accumulation start date and any relevant hazard warnings.
Step 3: Personal Protective Equipment (PPE)
-
Always wear appropriate PPE as specified in the SDS when handling chemical waste. This typically includes safety goggles, chemical-resistant gloves, and a lab coat[5].
Step 4: Arranging for Disposal
-
Licensed Waste Hauler: The final disposal of hazardous chemical waste must be handled by a licensed hazardous waste disposal company[5].
-
Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup[4][5]. They will provide guidance on specific procedures and documentation requirements.
Step 5: Documentation
-
Maintain a detailed record of all hazardous waste generated and disposed of, in accordance with your institution's policies and local regulations[5].
Experimental Protocols Cited
The provided information focuses on safety and disposal procedures and does not contain experimental protocols.
Chemical Disposal Workflow
The following diagram illustrates the general decision-making process for the proper disposal of laboratory chemicals.
Caption: General workflow for the proper disposal of laboratory chemicals.
By diligently following these steps, starting with the crucial identification of your specific "this compound" and consulting its Safety Data Sheet, you can ensure the safe and compliant disposal of chemical waste, fostering a secure and responsible research environment.
References
Essential Safety and Logistical Information for Handling GLG-801 (presumed to be a GLP-1-MK-801 Conjugate)
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the handling of GLG-801, which is presumed to be an internal identifier for a research compound conjugating a Glucagon-like peptide-1 (GLP-1) agonist with Dizocilpine (MK-801). Given the potent biological activities of its components, stringent safety protocols are imperative. MK-801 is a potent, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist and is considered hazardous.[1] GLP-1 agonists are a class of medications used in the treatment of type 2 diabetes and for weight management, with known side effects.[2][3]
Personal Protective Equipment (PPE)
Due to the hazardous nature of MK-801, appropriate personal protective equipment must be worn at all times when handling this compound. The following table summarizes the required PPE.
| Equipment | Specifications | Rationale |
| Gloves | Chemical-resistant gloves (e.g., nitrile). Inspect before use. | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles. | To protect eyes from splashes or dust. |
| Lab Coat | Standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required for operations with a risk of aerosol or dust generation. | To prevent inhalation of the compound. |
Operational Plan: Safe Handling Procedures
Adherence to the following procedural steps is mandatory to ensure the safe handling of this compound.
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
Detailed Methodologies:
-
Preparation:
-
Handling:
-
Put on all required PPE before entering the designated handling area.
-
Perform all weighing and handling of the compound within a ventilated enclosure to minimize inhalation risk.
-
Avoid all personal contact with the material, including inhalation.[6] Do not eat, drink, or smoke in the handling area.[5]
-
-
Post-Handling:
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated consumables such as pipette tips, tubes, and gloves should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed container for hazardous liquid waste.
-
Disposal: All hazardous waste must be disposed of in accordance with institutional and local regulations.
Emergency Procedures: Immediate First Aid
In the event of exposure, immediate action is critical.
| Exposure Route | Immediate Action |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[4][7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7] |
Logical Relationship for Emergency Response
Caption: Emergency response flowchart for this compound exposure.
Disclaimer: This information is provided as a guide and is based on the presumed components of this compound. It is essential to consult the specific Safety Data Sheet (SDS) for the exact compound being handled and to follow all institutional and regulatory safety protocols.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. New safety warning for GLP-1 and dual GIP/GLP-1 receptor agonists - Australian Prescriber [australianprescriber.tg.org.au]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. chemicalbook.com [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
